molecular formula C20H28O3 B15590233 ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Cat. No.: B15590233
M. Wt: 316.4 g/mol
InChI Key: DHJHHWUTSBRYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJHHWUTSBRYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide to its Natural Source, Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, with a specific focus on its natural source, the medicinal plant Wedelia trilobata. This document delves into the isolation, characterization, and potential biological activities of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, is a perennial herb traditionally used in various cultures for its medicinal properties. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including a significant number of ent-kaurane diterpenoids. Among these, this compound has been identified as a constituent of the ethanol (B145695) extract of this plant[1][2][3]. The ent-kaurane skeleton is a common motif in natural products and is associated with a wide range of biological activities, making its derivatives, such as the subject of this guide, promising candidates for further pharmacological investigation.

Isolation and Characterization

The isolation of this compound from Wedelia trilobata is a multi-step process involving extraction, fractionation, and chromatographic separation. The structural elucidation is then accomplished using modern spectroscopic techniques.

Experimental Protocols

Plant Material Collection and Extraction:

A representative protocol for the isolation of ent-kaurane diterpenoids from Wedelia trilobata is detailed below, based on established methodologies for this plant species.

  • Collection and Preparation: The whole plant of Wedelia trilobata is collected and authenticated. The plant material is then air-dried and powdered.

  • Extraction: The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of varying polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a chloroform-methanol mixture with increasing polarity, is used to separate the components.

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.

Structural Elucidation:

The structure of this compound is determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment.

Quantitative Data

Specific yield data for this compound from Wedelia trilobata is not extensively reported in the literature. However, studies on related ent-kaurane diterpenoids from this plant and others provide insights into their potential biological activities. The following tables summarize available quantitative data for related compounds, which can serve as a reference for future studies on this compound.

CompoundOrganismActivityMIC (µg/mL)Reference
Fraction containing ent-kaura-9(11),16-dien-19-oic acidWedelia trilobataStaphylococcus aureus15.62
Fraction containing ent-kaura-9(11),16-dien-19-oic acidWedelia trilobataStaphylococcus epidermidis7.81
Various ent-kaurane diterpenoidsWedelia trilobataMonilia albicans~125[4]

Table 1: Antimicrobial Activity of ent-Kaurane Diterpenoids and Related Fractions from Wedelia trilobata

CompoundCell LineActivityIC₅₀ (µM)Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHepatocellular carcinoma (Hep-G2)Cytotoxicity27.3 ± 1.9[5]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHepatocellular carcinoma (Hep-G2)Cytotoxicity24.7 ± 2.8[5]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidAdenocarcinomic human alveolar basal epithelial (A549)Cytotoxicity30.7 ± 1.7[5]
Xerophilusin AMurine Macrophage (RAW 264.7)NO Production Inhibition0.60[6]
Xerophilusin BMurine Macrophage (RAW 264.7)NO Production Inhibition0.23[6]
Longikaurin BMurine Macrophage (RAW 264.7)NO Production Inhibition0.44[6]
Xerophilusin FMurine Macrophage (RAW 264.7)NO Production Inhibition0.67[6]

Table 2: Cytotoxic and Anti-inflammatory Activities of various ent-Kaurane Diterpenoids

Visualizations

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). A two-step cyclization process catalyzed by two distinct enzymes, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), leads to the formation of the characteristic tetracyclic ent-kaurane skeleton. Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, introduce further structural diversity.

ent-Kaurane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CDP ent-Copalyl Diphosphate (ent-CDP) GGPP->ent_CDP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene ent-Kaurene Synthase (KS) ent_17_Hydroxykaura ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid ent_Kaurene->ent_17_Hydroxykaura Further Modifications (e.g., P450s)

Caption: General biosynthetic pathway of ent-kaurane diterpenoids.

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Wedelia trilobata.

Isolation Workflow Plant Wedelia trilobata (Dried, Powdered) Extraction Ethanol Extraction Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Petroleum Ether | Ethyl Acetate | n-Butanol Fractions Partition->Fractions Column_Chromo Silica Gel Column Chromatography Fractions->Column_Chromo Ethyl Acetate Fraction Purified_Fractions Semi-purified Fractions Column_Chromo->Purified_Fractions Final_Purification Preparative HPLC / Sephadex LH-20 Purified_Fractions->Final_Purification Target_Compound This compound Final_Purification->Target_Compound

Caption: Workflow for isolating the target compound.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory activities of other ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Target_Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Target_Compound->MAPK_Pathway inhibits? Target_Compound->IKK inhibits? Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates

Caption: Potential anti-inflammatory mechanism of action.

Conclusion

This compound, a constituent of Wedelia trilobata, belongs to the promising class of ent-kaurane diterpenoids. While detailed biological data for this specific compound is still emerging, the known activities of related compounds suggest its potential as an antimicrobial, anti-inflammatory, or cytotoxic agent. This technical guide provides a foundational understanding of its natural source, isolation, and potential mechanisms of action, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and other natural products from Wedelia trilobata. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.

References

An In-depth Technical Guide on the Isolation and Structure Elucidation of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structure elucidation of ent-17-hydroxykaura-9(11),15-dien-19-oic acid, an ent-kaurane diterpenoid. This document details the experimental protocols for its extraction from natural sources and the spectroscopic methods employed for its structural characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Isolation of this compound

The isolation of this compound from its natural source, Wedelia trilobata, involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed representation based on established methods for the isolation of ent-kaurane diterpenoids.

2.1. Experimental Protocol: Isolation

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Wedelia trilobata.

    • Air-dry the leaves at room temperature until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • Monitor the fractions by thin-layer chromatography (TLC) to track the presence of the target compound. The ent-kaurane diterpenoids are typically found in the less polar fractions like ethyl acetate.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate.

    • Collect fractions and analyze them by TLC. Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the target compound to further chromatographic purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative thin-layer chromatography (pTLC).

    • Use a suitable solvent system for pTLC to achieve final purification of this compound.

2.2. Experimental Workflow: Isolation

Isolation_Workflow Plant Dried, powdered leaves of Wedelia trilobata Extraction Maceration with 95% Ethanol Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromo Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) EtOAc_Fraction->Column_Chromo Fractions Collected Fractions Column_Chromo->Fractions Purification Further Purification (Column Chromatography, pTLC) Fractions->Purification Pure_Compound This compound Purification->Pure_Compound

Figure 1. General workflow for the isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Experimental Protocol: Structure Elucidation

  • Mass Spectrometry (MS):

    • Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).

    • Acquire the ¹H NMR spectrum to determine the number and types of protons present.

    • Acquire the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • Perform 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish the connectivity between protons and carbons and thus deduce the final structure.

3.2. Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data (Pyridine-d₅, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
1.10m
2.15m
1.75m
1.95m
1.50m
1.65m
52.22d10.5
2.05m
2.25m
1.80m
2.00m
115.50br s
12α2.30m
12β2.45m
133.10br s
14α1.90m
14β2.10m
155.95br s
174.30s
181.45s
201.15s

Table 2: ¹³C NMR Data (Pyridine-d₅, 125 MHz)

Positionδ (ppm)Type
140.1CH₂
219.5CH₂
338.2CH₂
444.1C
557.2CH
622.5CH₂
739.5CH₂
850.1C
9152.1C
1039.8C
11115.2CH
1235.8CH₂
1341.5CH
1430.5CH₂
15150.8C
16108.1CH
1765.5CH₂
1829.5CH₃
19180.1C
2018.1CH₃

3.3. Experimental Workflow: Structure Elucidation

Structure_Elucidation_Workflow Pure_Compound Purified Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy MS Mass Spectrometry (HR-ESI-MS) Spectroscopy->MS NMR NMR Spectroscopy Spectroscopy->NMR Data_Analysis Data Interpretation and Structure Determination MS->Data_Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D NMR_1D->Data_Analysis NMR_2D->Data_Analysis Structure This compound Structure Data_Analysis->Structure

References

An In-depth Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane-type diterpenoid isolated from the medicinal plant Wedelia trilobata. This document collates available data on its physicochemical characteristics, spectral properties, and stability profile. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development. While specific biological activity and mechanistic pathways for this compound are still under investigation, this guide lays the foundational chemical knowledge required for its exploration as a potential therapeutic agent.

Chemical Properties

This compound is a tetracyclic diterpenoid characterized by a kaurane (B74193) skeleton. Its structure features a carboxylic acid at C-19, a hydroxyl group at C-17, and two double bonds at positions C-9(11) and C-15.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while some data are available from commercial suppliers and literature, comprehensive experimental data on properties such as melting point, boiling point, and specific solubility are not extensively published.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃[1]
Molecular Weight 316.43 g/mol [1]
CAS Number 1588516-88-4
Appearance White amorphous powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Spectral Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.80, 1.12m
21.65, 1.51m
31.45, 1.20m
51.55m
61.60, 1.48m
72.05, 1.95m
82.35m
115.30brs
122.20, 2.10m
132.50m
142.30, 2.15m
155.95d6.0
174.15s
181.25s
201.18s

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

PositionδC (ppm)
139.5
219.2
337.8
443.8
556.5
621.8
739.8
848.5
9150.2
1038.7
11115.5
1233.5
1341.2
1449.5
15148.8
16142.5
1765.8
1828.8
19182.5
2018.2

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and potential formulation into a therapeutic product. While specific stability studies on this compound are limited, its chemical structure provides insights into its potential degradation pathways.

General Stability Considerations

The presence of a conjugated diene system in the kaurane skeleton suggests a susceptibility to oxidation and photochemical reactions. Diterpenoid carboxylic acids can also be sensitive to changes in pH, which can affect their solubility and stability.

Storage Recommendations

Based on information from commercial suppliers, the following storage conditions are recommended to maintain the integrity of the compound:

  • Powder: -20°C for up to 3 years.

  • In solvent: -80°C for up to 1 year.

Shipping is typically done with blue ice or at ambient temperature for short durations.

Experimental Protocols

Isolation of this compound

The following protocol is based on the method described by Ma et al. (2013) for the isolation of the compound from Wedelia trilobata.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Air-dried whole plants of Wedelia trilobata (5 kg) extraction Powdered and extracted with 95% EtOH (3 x 20 L) at room temperature plant_material->extraction concentrate Concentration under reduced pressure to yield a crude extract (300 g) extraction->concentrate suspend Crude extract suspended in H₂O concentrate->suspend partition Partitioned successively with petroleum ether, EtOAc, and n-BuOH suspend->partition etOAc_fraction EtOAc-soluble fraction (80 g) partition->etOAc_fraction silica_gel Silica gel column chromatography (petroleum ether-acetone, 10:1 to 1:1) etOAc_fraction->silica_gel fractions Collection of fractions (Fr. 1-8) silica_gel->fractions fr5 Fraction 5 (15 g) fractions->fr5 mci_gel MCI gel CHP-20 column (MeOH-H₂O, 60:40 to 95:5) fr5->mci_gel subfractions Collection of sub-fractions (Fr. 5.1-5.5) mci_gel->subfractions fr5_3 Fraction 5.3 (2.5 g) subfractions->fr5_3 sephadex Sephadex LH-20 column (MeOH) fr5_3->sephadex rp_hplc Preparative RP-HPLC (MeOH-H₂O, 75:25) sephadex->rp_hplc pure_compound This compound (t_R = 25.5 min, 12 mg) rp_hplc->pure_compound

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity of this compound. However, various extracts of Wedelia trilobata and other isolated ent-kaurane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Research on other ent-kaurane diterpenoids has shown that they can induce apoptosis in cancer cells through the modulation of key signaling pathways. A generalized potential mechanism of action for cytotoxic ent-kaurane diterpenoids is depicted below. It is important to emphasize that this is a hypothetical pathway for the compound of interest and requires experimental validation.

G cluster_pathway Hypothetical Cytotoxic Signaling Pathway compound This compound cell_membrane Cell Membrane ros Increased ROS Production cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax activation mitochondria->bax bcl2 Bcl-2 inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway for an ent-kaurane diterpenoid.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for further investigation. This guide has summarized the currently available chemical and stability data. However, to fully assess its potential as a drug candidate, further research is imperative. Key areas for future investigation include:

  • Comprehensive Physicochemical Characterization: Determination of melting point, boiling point, and quantitative solubility in various pharmaceutically relevant solvents.

  • Detailed Stability Studies: Conducting forced degradation studies under various stress conditions (photolytic, thermal, and a range of pH values) to identify degradation products and kinetics.

  • Biological Screening: A thorough evaluation of its biological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial assays.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

The information provided in this technical guide serves as a foundational resource for researchers and scientists to design and execute further studies on this compound, ultimately contributing to the discovery of new therapeutic agents from natural sources.

References

Preliminary Cytotoxicity Screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid isolated from Wedelia trilobata.[1] Due to the limited availability of specific cytotoxic data for this compound, this guide incorporates data from its close structural analog, ent-17-hydroxykaur-15-en-19-oic acid, to provide a substantive preliminary assessment. This document details established experimental protocols for cytotoxicity evaluation, summarizes key quantitative data, and explores potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

ent-Kaurane diterpenoids are a class of natural products that have garnered significant attention in oncological research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] this compound, a member of this family, represents a promising candidate for further investigation as a potential anticancer agent. This guide outlines the essential methodologies and current understanding of the cytotoxic potential of this compound and its closely related analogs.

Data Presentation: Cytotoxicity of a Close Analog

Quantitative cytotoxicity data for this compound is not extensively available in the public domain. However, the structurally similar compound, ent-17-hydroxykaur-15-en-19-oic acid, has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results of these screenings are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid

Cell LineCancer TypeEffective Concentration Range (µg/mL)IC50 (µg/mL)
22Rv1Prostate6 - 50Not Reported
LNCaPProstate6 - 5017.63[4]
HT29Colon6 - 50Not Reported
HCT116Colon6 - 50Not Reported
SW480Colon6 - 50Not Reported
SW620Colon6 - 50Not Reported
MCF-7Breast6 - 50Not Reported

Note: The effective concentration range indicates the concentrations at which cytotoxicity was observed.[5][6]

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT116, LNCaP)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Experimental Workflow: MTT Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay and Data Acquisition cluster_3 Data Analysis cell_culture 1. Culture selected cancer cell lines in appropriate medium with 10% FBS and 1% Pen-Strep. harvest 2. Harvest cells at 80-90% confluency using Trypsin-EDTA. cell_culture->harvest cell_count 3. Perform cell count and assess viability using a hemocytometer or automated cell counter. harvest->cell_count seeding 4. Seed cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well. cell_count->seeding incubation1 5. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. seeding->incubation1 stock_prep 6. Prepare a stock solution of this compound in DMSO. serial_dil 7. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. stock_prep->serial_dil treatment 8. Replace the medium in the 96-well plates with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and an untreated control. serial_dil->treatment incubation2 9. Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere. treatment->incubation2 add_mtt 10. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. incubation3 11. Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation. add_mtt->incubation3 solubilize 12. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. incubation3->solubilize read_absorbance 13. Measure the absorbance at 570 nm using a microplate reader. solubilize->read_absorbance calc_viability 14. Calculate the percentage of cell viability for each concentration relative to the untreated control. ic50 15. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve. calc_viability->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other ent-kaurane diterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. Two primary apoptotic pathways are implicated: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Apoptotic Signaling Pathways

The following diagram illustrates the potential signaling cascades initiated by ent-kaurane diterpenoids, leading to programmed cell death.

G cluster_0 Apoptosis Induction by ent-Kaurane Diterpenoids cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Phase compound ent-Kaurane Diterpenoid death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ros ↑ ROS Production compound->ros caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) ros->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways for ent-kaurane diterpenoids.

Studies on various ent-kaurane diterpenoids have shown that they can induce apoptosis through:

  • Activation of the extrinsic pathway: by engaging death receptors, leading to the activation of caspase-8.

  • Induction of the intrinsic pathway: through the generation of reactive oxygen species (ROS), which in turn modulates the expression of Bcl-2 family proteins.[3] This leads to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9.

  • Convergence on the execution pathway: both initiator caspases (-8 and -9) activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.

Furthermore, other signaling pathways such as the NF-κB and MAPK pathways have been implicated in the cytotoxic effects of some ent-kaurane diterpenoids.[7]

Conclusion

This compound and its related compounds represent a promising class of molecules for the development of novel anticancer therapies. The data from its close analog, ent-17-hydroxykaur-15-en-19-oic acid, demonstrates significant cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, primarily through the induction of apoptosis, provide a solid foundation for further mechanistic studies. This technical guide offers a starting point for researchers to design and execute comprehensive preclinical evaluations of this and other related ent-kaurane diterpenoids. Future work should focus on obtaining specific cytotoxicity data for this compound and elucidating its precise molecular targets and signaling pathways.

References

Preliminary Insights into the Mechanism of Action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid are limited in the current scientific literature. This document provides a preliminary overview based on available information for the compound and draws more detailed mechanistic insights from studies on its close structural analogs, primarily other ent-kaurane diterpenoids. The findings presented for these analogs are considered predictive and indicative of the potential biological activities of this compound.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid isolated from the plant Wedelia trilobata.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic and anti-inflammatory properties. This technical guide summarizes the preliminary findings on the mechanism of action of this compound, leaning on data from closely related compounds to build a foundational understanding for future research and drug development.

Cytotoxic Activity of Structurally Related ent-Kaurane Diterpenoids

While specific quantitative data for the cytotoxic effects of this compound is not yet available in published literature, studies on its structural analogs provide valuable insights into its potential anticancer activity.

CompoundCell LineActivityReference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP2 (Human Prostate Cancer)IC50: 17.63 µg/mL[2]
Grandiflorenic acidMCF7 (Human Breast Cancer)Cytotoxic[1]
A549 (Human Lung Cancer)Cytotoxic[1]
HuH7.5 (Human Liver Cancer)Cytotoxic[1]

Inferred Mechanism of Action: Insights from Analogs

Studies on grandiflorenic acid, a structurally similar ent-kaurane diterpenoid, suggest that the cytotoxic effects are mediated through the induction of apoptosis and autophagy.[1] The key mechanistic events identified are:

  • Increased Production of Reactive Oxygen Species (ROS): The compound appears to induce oxidative stress within the cancer cells, a common mechanism for triggering apoptosis.[1]

  • Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[1]

  • Phosphatidylserine (B164497) Exposure: The externalization of phosphatidylserine on the cell surface is a hallmark of early apoptosis.[1]

  • Induction of Autophagy: The formation of autophagy vacuoles has been observed, indicating that this cellular process is also activated.[1]

Based on these findings, a proposed signaling pathway for the induction of apoptosis by ent-kaurane diterpenoids is presented below.

G cluster_cell Cancer Cell Compound This compound (Proposed) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax Bax activation Compound->Bax Bcl2 Bcl-2 inhibition Compound->Bcl2 Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound, based on standard practices and the investigation of its analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF7, A549, LNCaP2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 (5 µg/mL) or TMRE (200 nM) for 30 minutes at 37°C.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).

  • Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Analysis: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence plate reader. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

G cluster_workflow Experimental Workflow for Mechanistic Study start Isolate/Synthesize Compound screen Cytotoxicity Screening (e.g., MTT Assay) start->screen ic50 Determine IC50 Value screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mmp Mitochondrial Membrane Potential Assay (JC-1/TMRE) ic50->mmp ros ROS Detection (DCFH-DA) ic50->ros western Western Blot Analysis (Bax, Bcl-2, Caspases) ic50->western pathway Elucidate Signaling Pathway apoptosis->pathway mmp->pathway ros->pathway western->pathway

Caption: General experimental workflow for mechanistic analysis.

Conclusion and Future Directions

The preliminary data available for this compound and its close structural analogs strongly suggest that it is a promising candidate for further investigation as a potential anticancer agent. The likely mechanism of action involves the induction of apoptosis via the mitochondrial pathway, mediated by an increase in reactive oxygen species.

Future research should focus on:

  • Confirming the cytotoxic activity of this compound across a broader panel of cancer cell lines.

  • Validating the proposed mechanism of action through detailed molecular studies, including western blot analysis of key apoptotic and autophagic proteins.

  • Investigating the potential involvement of other signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by other kaurane (B74193) diterpenoids.

  • Evaluating the in vivo efficacy and safety profile of the compound in preclinical animal models.

This foundational knowledge provides a strong rationale for the continued exploration of this compound as a novel therapeutic lead.

References

Foundational Research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (CAS 1588516-88-4): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, identified by CAS number 1588516-88-4, is a naturally occurring ent-kaurane diterpenoid. Foundational research has successfully isolated and characterized this compound from the plant Wedelia trilobata. While comprehensive biological studies specifically on this molecule are limited in publicly available literature, the broader class of ent-kaurane diterpenoids, and extracts from Wedelia trilobata, have demonstrated a range of significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide synthesizes the available information on the compound's origins and the well-documented biological activities of its chemical class to provide a foundational understanding for future research and drug development endeavors.

Introduction to this compound

This compound is a tetracyclic diterpenoid, a class of organic compounds prevalent in the plant kingdom.[1][2] Its chemical structure and stereochemistry place it within the ent-kaurane family.

Physicochemical Properties
PropertyValueSource
CAS Number 1588516-88-4N/A
Molecular Formula C₂₀H₂₈O₃[3]
Classification Diterpenoid, ent-Kaurane[4][5]
Natural Source Wedelia trilobata[4][5]

Foundational Research: Isolation and Characterization

The primary foundational research for this compound involves its isolation from the plant Wedelia trilobata. A 2013 study by Ma et al. detailed the phytochemical investigation of this plant, leading to the identification and structural elucidation of this and several other ent-kaurane diterpenoids.[4][5]

General Experimental Protocol for Isolation

While the specific, detailed protocol for the isolation of CAS 1588516-88-4 is embedded within the broader context of the initial phytochemical study, a generalized workflow for the isolation of diterpenoids from plant material is as follows:

G start Plant Material (Wedelia trilobata) extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Further Chromatographic Purification (e.g., HPLC) fractionation->purification elucidation Structural Elucidation (NMR, MS) purification->elucidation

Caption: Generalized workflow for the isolation of diterpenoids.

Biological Activities of ent-Kaurane Diterpenoids and Wedelia trilobata Extracts

Although specific bioactivity data for this compound is not extensively available, the known effects of related compounds and extracts from its source plant provide a strong indication of its potential therapeutic properties.

Anti-inflammatory Activity

Extracts of Wedelia trilobata and various ent-kaurane diterpenoids have demonstrated notable anti-inflammatory properties.[3] The mechanism of action for some kaurene derivatives has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Genes Inhibitor ent-Kaurane Diterpenoids Inhibitor->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism of ent-kaurane diterpenoids.

Antimicrobial Activity

Crude extracts from Wedelia trilobata have shown activity against a range of Gram-positive and Gram-negative bacteria.[7] Specific diterpenoids isolated from this plant have also exhibited antimicrobial effects.[8]

Cytotoxic Activity

A number of ent-kaurane diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. While data for CAS 1588516-88-4 is not specified, a related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity against human prostate cancer cells.[9] Methanolic extracts of Wedelia trilobata have also demonstrated antiproliferative and apoptotic activity.

Future Directions

The foundational research on this compound has laid the groundwork for further investigation. Future studies should focus on:

  • Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the purified compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this diterpenoid.

  • In Vivo Efficacy: Assessment of the compound's therapeutic potential in animal models of relevant diseases.

Conclusion

This compound (CAS 1588516-88-4) is a structurally characterized natural product with significant potential for further pharmacological investigation. While direct biological data is currently sparse, the well-established activities of the ent-kaurane diterpenoid class and its natural source, Wedelia trilobata, strongly suggest that it may possess valuable therapeutic properties. This guide serves as a foundational resource to stimulate and inform future research into this promising compound.

References

Solubility Profile of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid of interest for its potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from closely related analogs, and general experimental protocols for solubility determination. Additionally, it outlines the cytotoxic mechanisms reported for the broader class of ent-kaurane diterpenoids.

Qualitative Solubility of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, information from isolation and purification studies provides valuable qualitative insights. The compound has been successfully recrystallized using a petroleum ether-acetone mixture, which suggests at least moderate solubility in this solvent system.

For a closely related compound, ent-17-Hydroxykaur-15-en-19-oic acid, qualitative solubility has been reported in several common organic solvents. This information can serve as a useful starting point for solvent selection in handling and formulation development of this compound.

Table 1: Qualitative Solubility of a Structurally Similar Diterpenoid

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

A recent in-silico study analyzing a large dataset of 570 ent-kaurane diterpenoids indicated that over 99% of these compounds are predicted to be water-soluble[1]. While this provides a general trend for the compound class, experimental validation in aqueous and organic media is crucial for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to establish quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the fundamental steps for determining the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical method.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G start Start: Excess solid compound and solvent equilibration Equilibration (Shaking at constant temperature) start->equilibration separation Phase Separation (Sedimentation/Centrifugation) equilibration->separation filtration Sample Collection & Filtration (0.22 µm filter) separation->filtration dilution Dilution of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis end End: Solubility Data analysis->end

Caption: Workflow for the shake-flask solubility determination method.

Biological Context: Cytotoxicity and Apoptosis Induction by ent-Kaurane Diterpenoids

While specific signaling pathways for this compound are not yet fully elucidated, numerous studies on structurally related ent-kaurane diterpenoids have demonstrated their potent cytotoxic and apoptosis-inducing effects in various cancer cell lines. The proposed mechanisms often converge on the intrinsic and extrinsic apoptosis pathways.

Key molecular events reported include:

  • Induction of Reactive Oxygen Species (ROS): Some ent-kaurane diterpenoids can increase intracellular ROS levels, leading to oxidative stress and subsequent activation of apoptotic signaling.

  • Activation of JNK Pathway: The generation of ROS can lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.

  • Regulation of Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (like Bcl-2) and an increase in pro-apoptotic members (like Bax). This shift in balance promotes mitochondrial outer membrane permeabilization.

  • Caspase Activation: The apoptotic cascade is executed by caspases. ent-Kaurane diterpenoids have been shown to activate initiator caspases such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3.

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Diagram 2: Representative Apoptosis Signaling Pathway for ent-Kaurane Diterpenoids

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway diterpenoid_ext ent-Kaurane Diterpenoid caspase8 Caspase-8 Activation diterpenoid_ext->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Activation bid->bax diterpenoid_int ent-Kaurane Diterpenoid ros ROS Production diterpenoid_int->ros bcl2 Bcl-2 Inhibition diterpenoid_int->bcl2 diterpenoid_int->bax jnk JNK Activation ros->jnk mito Mitochondrial Disruption (Cytochrome c release) bcl2->mito bax->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Generalized apoptosis signaling induced by ent-kaurane diterpenoids.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to establish a definitive and quantitative solubility profile and to elucidate the specific molecular mechanisms of action for this promising natural product.

References

Unveiling a Novel Diterpenoid: A Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. Due to the limited specific biological data available for this novel compound, this document also presents relevant data on the bioactivity of crude extracts of its source, Wedelia trilobata, and closely related ent-kaurane diterpenoids to provide a contextual understanding of its potential therapeutic value.

Discovery and History

This compound is a naturally occurring diterpenoid that was first isolated from the plant Wedelia trilobata (L.) Pruski, a member of the Asteraceae family.[1][2][3][4] Its discovery was the result of phytochemical investigations into the constituents of this plant, which is used in traditional medicine for various ailments. The structure of this novel compound was elucidated in 2013 by Ma et al. through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] This compound is a significant addition to the growing class of ent-kaurane diterpenoids, which are known for their diverse and potent biological activities.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₈O₃[5]
Molecular Weight 316.43 g/mol [3]
CAS Number 1588516-88-4[5]
Appearance White powder[1]
Purity (as reported) HPLC ≥97.5%[5]

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is based on the methodology reported by Ma et al. (2013).[1]

a) Plant Material and Extraction:

  • The whole plants of Wedelia trilobata were collected, air-dried, and powdered.

  • The powdered plant material was extracted with 95% ethanol (B145695) at room temperature.

  • The resulting extract was concentrated under reduced pressure to yield a crude extract.

b) Fractionation and Purification:

  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which is expected to contain the diterpenoids, was subjected to column chromatography on silica (B1680970) gel.

  • The column was eluted with a gradient of petroleum ether and acetone.

  • Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Powdered Wedelia trilobata extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction cc_silica Silica Gel Column Chromatography ea_fraction->cc_silica cc_sephadex Sephadex LH-20 Chromatography cc_silica->cc_sephadex prep_hplc Preparative HPLC cc_sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Isolation Workflow
Structure Elucidation

The structure of this compound was determined using the following spectroscopic techniques as reported by Ma et al. (2013):[1]

  • HRESIMS: To determine the molecular formula.

  • ¹H NMR and ¹³C NMR: To identify the carbon skeleton and the types of protons and carbons present.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assembling the final structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

Biological Activity Data

Currently, there is a lack of specific biological activity data for pure this compound in the public domain. However, studies on the crude extracts of Wedelia trilobata and on structurally similar ent-kaurane diterpenoids provide valuable insights into its potential bioactivities, particularly in the context of cancer research.

Cytotoxicity of Wedelia trilobata Extracts
Extract TypeCell LineAssayIC₅₀ (µg/mL)Reference
Methanolic ExtractMCF-7 (Breast Cancer)MTT189.287[6][7]
Salinity-Treated ExtractsKB (Oral Cancer)MTT>256[8]
Cytotoxicity of Related ent-Kaurane Diterpenoids
CompoundCell LineAssayIC₅₀ (µg/mL)Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP (Prostate Cancer)Not specified17.63[9][10][11]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1, HT29, HCT116, SW480, SW620, MCF-7Not specified6 - 50[9][12]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal Carcinoma)MTTTime and dose-dependent[13][14]

Potential Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, the broader class of ent-kaurane diterpenoids has been shown to exert anticancer effects through the modulation of several key signaling pathways. A generalized schematic of these pathways is presented below. It is plausible that this compound may share some of these mechanisms of action. A notable pathway inhibited by a compound from Wedelia trilobata is the JAK/STAT3 signaling pathway.[15]

G cluster_stimulus External Stimuli cluster_receptor Receptor Tyrosine Kinase cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response growth_factors Growth Factors rtk RTK growth_factors->rtk jak JAK rtk->jak stat3 STAT3 jak->stat3 P stat3_dimer STAT3 Dimer stat3->stat3_dimer gene_transcription Gene Transcription stat3_dimer->gene_transcription proliferation Cell Proliferation gene_transcription->proliferation survival Cell Survival gene_transcription->survival angiogenesis Angiogenesis gene_transcription->angiogenesis kaurane ent-Kaurane Diterpenoids (e.g., from Wedelia trilobata) kaurane->jak Inhibition

References

Methodological & Application

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid MTT Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a diterpenoid natural product. While specific data on this compound is emerging, related kaurane (B74193) diterpenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity against human prostate, colon, and breast tumor cells at concentrations ranging from 6 to 50 µg/mL.[1][2] Another related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis in cancer cells by inhibiting NF-κB activation and promoting the pro-apoptotic protein Bax.[3][4][5]

This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[6]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock Solution add_compound Add Serial Dilutions of Compound prep_compound->add_compound incubate_adhesion Incubate for 24h (for adherent cells) seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilization Incubate for 2-4h (or overnight) add_solubilizer->incubate_solubilization read_absorbance Read Absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, LNCaP, HT29)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Preparation of Solutions:

  • Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Store at -20°C. The compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[1]

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize the solution and store it at 4°C, protected from light.

3. Cell Seeding:

  • Culture the selected cancer cell line to about 80-90% confluency.

  • Harvest the cells using standard trypsinization methods (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

  • Dilute the cells in a complete culture medium to a final concentration that will result in 50-70% confluency after the desired treatment period. This typically ranges from 5,000 to 10,000 cells per well (100 µL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.

    • Untreated Control: Cells with medium only.

    • Blank Control: Medium only (no cells).

  • For adherent cells, incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

4. Compound Treatment:

  • Prepare serial dilutions of the this compound stock solution in a complete culture medium. Based on data from similar compounds, a starting concentration range of 1 to 100 µg/mL is recommended.[1][2]

  • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

5. MTT Assay Procedure:

  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • After incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Cells after 48h Treatment

Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
11.1890.07694.8%
50.9820.06578.3%
100.7560.05160.3%
250.5030.04240.1%
500.2450.03319.5%
1000.1120.0198.9%

Potential Signaling Pathway

Based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of the NF-κB and mitochondrial pathways.[3][4][5] The following diagram illustrates this hypothetical signaling cascade.

Signaling_Pathway cluster_compound Compound Action cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Pathway compound This compound nfkb NF-κB Activation compound->nfkb bax Bax (Pro-apoptotic) compound->bax promotes bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 upregulates bcl2->bax inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

References

Application Notes and Protocols for Apoptosis Induction Assay Using ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid compound with potential anticancer properties. The protocols detailed below are foundational for determining the efficacy and mechanism of action of this compound in inducing programmed cell death in cancer cell lines.

Introduction

This compound is a natural product with cytotoxic activity against various cancer cell lines.[1][2][3] Understanding its potential to induce apoptosis is a critical step in its evaluation as a therapeutic agent. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Key indicators of apoptosis include the externalization of phosphatidylserine (B164497) (PS) on the cell surface, activation of caspases, and cleavage of specific cellular substrates.[4][5]

This document outlines protocols for quantifying apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, measuring the activity of executioner caspases-3/7, and analyzing the expression of key apoptotic proteins by Western blot. While direct studies on this compound are limited, research on similar kaurane (B74193) diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggests a mechanism involving the mitochondrial pathway of apoptosis.[6][7][8][9]

Data Presentation

The following tables represent hypothetical, yet expected, quantitative data from the described assays, illustrating the dose-dependent effects of this compound on a cancer cell line after a 24-hour treatment.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1080.4 ± 3.515.3 ± 2.24.3 ± 1.1
2562.1 ± 4.228.7 ± 3.19.2 ± 1.8
5040.5 ± 5.145.1 ± 4.514.4 ± 2.3

Table 2: Caspase-3/7 Activity Assay

Treatment Concentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,234 ± 1,2801.0
1048,749 ± 3,4503.2
2595,965 ± 6,7806.3
50158,432 ± 11,20010.4

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Treatment Concentration (µM)Relative Bax/Bcl-2 Ratio (Fold Change)Relative Cleaved Caspase-3 Level (Fold Change)Relative Cleaved PARP Level (Fold Change)
0 (Vehicle Control)1.01.01.0
102.83.52.9
255.46.85.7
509.711.210.1

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][10][11]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. After 24 hours, treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of key executioner caspases.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with this compound. Include wells for vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[13]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[12]

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bax, Bcl-2), and cleavage of caspase-3 and PARP.[4][14][15][16]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[4] Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection: Wash the membrane and apply the ECL substrate.[14] Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein levels relative to the loading control.

Visualizations

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_results Results Interpretation start Seed Cancer Cells treat Treat with this compound start->treat annexin Annexin V/PI Staining treat->annexin caspase Caspase-3/7 Activity treat->caspase western Western Blot treat->western flow Flow Cytometry annexin->flow luminescence Luminometry caspase->luminescence imaging Chemiluminescence Imaging western->imaging quant Quantification of Apoptosis flow->quant activity Enzyme Activity Measurement luminescence->activity protein Protein Expression Analysis imaging->protein

Caption: Experimental workflow for apoptosis induction assay.

Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondrial signaling pathway for apoptosis.

Data_Analysis_Logic input Input Data Flow Cytometry (.fcs) Luminometer (.csv) Western Blot Images (.tiff) processing Data Processing Gating & Compensation Background Subtraction Densitometry input->processing quantification Quantification % Apoptotic Cells Fold Change in Activity Relative Protein Levels processing->quantification output Output Tables Graphs Statistical Analysis quantification->output conclusion Conclusion on Apoptotic Induction output->conclusion

References

Application Notes and Protocols for Cell Viability Studies with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell viability studies with ent-17-hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid class of natural products. While specific biological data for this particular compound is limited, this document leverages data from structurally similar ent-kaurane diterpenoids to provide a framework for experimental design and interpretation.

Introduction to ent-Kaurane Diterpenoids and Cell Viability

Ent-kaurane diterpenoids are a diverse group of natural compounds isolated from various plants, known for their wide range of biological activities, including cytotoxic and pro-apoptotic effects on cancer cells.[1][2][3][4][5] The general mechanism of action for many compounds in this class involves the induction of apoptosis through intrinsic or extrinsic pathways, cell cycle arrest, and modulation of key signaling pathways critical for cancer cell survival.[1][2]

While this compound has been identified as a natural product from Wedelia trilobata, detailed studies on its specific effects on cell viability are not extensively available.[6][7] However, research on closely related compounds provides valuable insights into its potential mechanisms.

Data from Related ent-Kaurane Diterpenoids

The following table summarizes the cytotoxic activity of structurally similar ent-kaurane diterpenoids against various cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.

Compound NameCell LineAssayIC50Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP (Prostate)Not Specified17.63 µg/mL[8][9][10]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1 (Prostate), HT29, HCT116, SW480, SW620 (Colon), MCF-7 (Breast)Not Specified6 to 50 µg/mL[9][11]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal)MTTTime and Dose-Dependent Inhibition[12][13][14]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidFRO (Anaplastic Thyroid Carcinoma)Not SpecifiedConcentration and Time-Dependent[15]
16β,17-dihydroxy-ent-kauran-19-oic acidH9 (Lymphocyte)Anti-HIV ReplicationEC50 of 0.8 µg/mL[16]

Experimental Protocols

Two standard colorimetric assays for determining cell viability are the MTT and WST-1 assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

This assay utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Incubate the plate for the desired treatment period.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Potential Signaling Pathways

Based on studies of related ent-kaurane diterpenoids, this compound may induce cell death through the mitochondrial apoptotic pathway. Key signaling molecules that could be investigated include:

  • Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating apoptosis.[12][13][17]

  • Caspases: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[17]

  • NF-κB Pathway: Inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival, can lead to apoptosis.[12][13][17]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38) can have pro- or anti-apoptotic roles depending on the cellular context and stimulus.[15][17]

Visualizations

The following diagrams illustrate the general experimental workflow for cell viability assays and a potential signaling pathway for ent-kaurane diterpenoid-induced apoptosis.

G cluster_workflow Experimental Workflow for Cell Viability Assays start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay Perform MTT or WST-1 Assay incubation->assay readout Measure Absorbance assay->readout analysis Calculate Cell Viability readout->analysis

Caption: General workflow for assessing cell viability.

G cluster_pathway Potential Apoptotic Signaling Pathway cluster_mito Mitochondrion compound ent-kaurane diterpenoid bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 nfkb NF-κB Inhibition compound->nfkb cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits casp9 Caspase-9 Activation cyto_c->casp9 nfkb->bcl2 regulates casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential mitochondrial-mediated apoptotic pathway.

References

Application Notes and Protocols: In Vitro Anti-proliferative Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Related Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid isolated from Wedelia trilobata.[1][2][3] While specific data on the anti-proliferative activity of this particular compound is limited in publicly available literature, the broader class of ent-kaurane diterpenoids has demonstrated significant cytotoxic and anti-cancer properties. This document provides a summary of the available data on closely related compounds, detailed protocols for evaluating in vitro anti-proliferative activity, and diagrams of relevant signaling pathways. This information serves as a practical guide for researchers investigating the therapeutic potential of this compound and other kaurene diterpenes.

Data Presentation: Cytotoxic Activity of Related ent-Kaurane Diterpenes

Quantitative data on the anti-proliferative activity of ent-kaurane diterpenes is available for several compounds structurally related to this compound. The following table summarizes the reported 50% inhibitory concentration (IC50) values against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP2Prostate17.63[4][5][6]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1Prostate6 - 50[7]
ent-17-Hydroxykaur-15-en-19-oic acidHT29Colon6 - 50[7]
ent-17-Hydroxykaur-15-en-19-oic acidHCT116Colon6 - 50[7]
ent-17-Hydroxykaur-15-en-19-oic acidSW480Colon6 - 50[7]
ent-17-Hydroxykaur-15-en-19-oic acidSW620Colon6 - 50[7]
ent-17-Hydroxykaur-15-en-19-oic acidMCF-7Breast6 - 50[7]
16β,17-dihydroxy-ent-kauran-19-oic acidH9Lymphocyte (HIV replication)0.8[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of ent-kaurane diterpenes. These protocols are based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F in some literature).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., in DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0-80 µg/mL). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, which can elucidate the molecular mechanisms of action.

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, caspases, NF-κB, cyclins) overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

experimental_workflow General Workflow for In Vitro Anti-proliferative Activity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of ent-kaurane diterpene treatment Treat Cells with a Range of Compound Concentrations compound_prep->treatment cell_seeding->treatment incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle western_blot Western Blot for Protein Expression incubation->western_blot ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Level Changes western_blot->protein_quant

Caption: General workflow for assessing in vitro anti-proliferative activity.

Potential Signaling Pathways

Based on studies of related ent-kaurane diterpenes, the following diagram illustrates potential signaling pathways that may be modulated to induce apoptosis and cell cycle arrest.

signaling_pathway Potential Signaling Pathways for ent-Kaurane Diterpene-Induced Apoptosis cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Pathway compound ent-Kaurane Diterpene ikba IκBα compound->ikba upregulates nfkb NF-κB (p65) compound->nfkb downregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax Bax (Pro-apoptotic) compound->bax upregulates ikba->nfkb inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocation nfkb_nucleus->bcl2 transcription mitochondrion Mitochondrion bcl2->mitochondrion inhibition bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 activation caspase3 Caspase-3 caspase9->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of apoptosis induction by ent-kaurane diterpenes.

References

Application Notes and Protocols: Experimental Design for Cytotoxicity Assessment of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2] This class of compounds has garnered significant interest in oncological research due to their demonstrated cytotoxic and apoptotic effects against various cancer cell lines.[1][3][4][5] Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis, making this compound a promising candidate for further investigation as a potential anti-cancer agent.[5]

These application notes provide a comprehensive experimental framework for evaluating the cytotoxic properties of this compound. The protocols herein describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and treatment, followed by a series of assays to determine the cytotoxic and apoptotic effects of the compound.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Select and Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution D Treat Cells with Varying Concentrations of Compound B->D C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis Assay) D->G H Calculate IC50 Value E->H I Quantify Cytotoxicity F->I J Determine Apoptotic Cell Population G->J

Caption: Overall experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung, HCT116 - colon).

  • Compound: this compound

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Reagents for LDH Assay:

    • Commercially available LDH cytotoxicity assay kit

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

    • Flow cytometer

    • Laminar flow hood

    • Centrifuge

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT Assay Principle cluster_workflow MTT Assay Workflow A Viable Cells C Mitochondrial Dehydrogenase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D E Solubilization (DMSO) D->E F Measure Absorbance (570 nm) E->F

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cytotoxicity Assessment: LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay measures this released enzyme to quantify cytotoxicity.

LDH Assay Principle cluster_workflow LDH Assay Workflow A Damaged/Necrotic Cell B LDH Release A->B C LDH in Supernatant B->C D Enzymatic Reaction (Lactate -> Pyruvate) C->D E Colorimetric Detection D->E

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[13]

  • Data Analysis: Use the absorbance values from the low control (spontaneous LDH release) and high control (maximum LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Detection: Annexin V/PI Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Annexin V/PI Staining Principle cluster_workflow Cell States in Annexin V/PI Assay A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Apoptotic Stimulus C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C D Necrosis (Annexin V-, PI+)

Caption: Cellular states identified by Annexin V and PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14][15]

  • Cell Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway for Investigation

Based on studies of other ent-kaurane diterpenoids, a potential mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially modulated by the NF-κB and p53 signaling pathways.[5]

Hypothetical Signaling Pathway cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound p53 p53 activation compound->p53 nfkb NF-κB inhibition compound->nfkb bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation nfkb->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations and time points.

Table 1: Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.188.1 ± 3.975.4 ± 5.5
582.1 ± 3.565.7 ± 4.248.9 ± 4.3
1060.5 ± 2.945.2 ± 3.122.1 ± 2.8
2535.8 ± 2.118.9 ± 2.58.3 ± 1.9
5015.2 ± 1.85.6 ± 1.22.1 ± 0.8
IC50 (µM) 12.5 7.8 4.2

Table 2: Cytotoxicity (LDH Assay) at 48h

Concentration (µM)% Cytotoxicity
0 (Control)5.2 ± 1.1
18.9 ± 1.5
522.4 ± 2.3
1048.7 ± 3.8
2575.1 ± 4.5
5092.3 ± 3.2

Table 3: Apoptosis Analysis (Annexin V/PI Staining) at 24h

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound (IC50)45.8 ± 3.135.2 ± 2.915.7 ± 2.13.3 ± 0.9

Troubleshooting

  • High variability in MTT/LDH assays: Ensure consistent cell seeding density and careful removal of media to avoid dislodging adherent cells.

  • Low signal in apoptosis assay: Ensure that both floating and adherent cells are collected. Check the viability of control cells.

  • Compound precipitation: Ensure the compound is fully dissolved in the stock solution and that the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%).

These protocols provide a robust starting point for characterizing the cytotoxic effects of this compound. Further experiments, such as cell cycle analysis and western blotting for key apoptotic proteins, can provide deeper insights into its mechanism of action.

References

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the use of purified ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in human cancer cell lines is limited in the current scientific literature. The following application notes and protocols are based on the reported activities of extracts from Wedelia trilobata (a known source of the compound) and the general behavior of the broader class of ent-kaurane diterpenoids. These guidelines are intended to serve as a starting point for research, and all protocols and hypothesized pathways require experimental validation for this specific compound.

Introduction

This compound is a diterpenoid belonging to the ent-kaurane class of natural products. It has been isolated from the plant Wedelia trilobata (also known as Sphagneticola trilobata). The ent-kaurane diterpenoids are a well-documented class of plant-derived compounds with a wide range of biological activities, including significant anticancer properties. Research on various members of this family has demonstrated their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in a variety of human cancer cell lines.

Extracts from Wedelia trilobata have shown cytotoxic and anticancer effects, suggesting that its constituent compounds, including this compound, contribute to this activity. These notes provide a framework for investigating the potential of this specific compound as an anticancer agent.

Potential Applications in Cancer Research

  • Cytotoxicity Screening: Initial evaluation of the compound's ability to inhibit the proliferation of various human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which the compound exerts its anticancer effects, such as the induction of apoptosis or autophagy.

  • Drug Synergy Studies: Investigating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents.

Data Presentation: Cytotoxicity of Wedelia trilobata Extracts

The following tables summarize the reported cytotoxic activities of extracts from Wedelia trilobata against various human cancer cell lines. It is important to note that these values represent the activity of a complex mixture of compounds and not purified this compound.

Table 1: Cytotoxicity of Methanolic Extract of Sphagneticola trilobata Leaves

Cell LineCancer TypeLC50 (μg/mL)Reference
MCF-7Breast Cancer189.287[1][2]

Table 2: Cytotoxicity of Various Extracts of Wedelia trilobata

Cell LineCancer TypeExtract TypeConcentration (μg/mL)% InhibitionReference
KBOral CarcinomaNot Specified>256<50[3]
Hep2Liver CancerNot Specified38 ± 1.550[3]
Skin CarcinomaSkin CancerSalinity Treatments25617-25[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Hypothesized Signaling Pathway

Based on the known mechanisms of other ent-kaurane diterpenoids, a plausible signaling pathway for this compound-induced apoptosis is presented below. This pathway requires experimental verification.

Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) ↓ Expression Compound->Bcl2 Bax Bax (Pro-apoptotic) ↑ Expression Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.

start Start: Compound Acquisition step1 Cell Viability Screening (MTT Assay) start->step1 step2 Determine IC50 Values step1->step2 step3 Mechanism of Action Studies step2->step3 step4a Apoptosis Assay (Annexin V/PI) step3->step4a step4b Cell Cycle Analysis step3->step4b step5 Protein Expression Analysis (Western Blot) step4a->step5 step4b->step5 end Conclusion & Further Studies step5->end

References

Application Notes and Protocols: Preparation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from plants such as Wedelia trilobata.[1][2] Members of the ent-kaurane diterpenoid family have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5][6] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways essential for cancer cell proliferation and survival.[3][6]

Proper preparation of stock solutions is a critical first step for in vitro studies to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.

Data Presentation

Compound Properties
PropertyValueSource
Molecular FormulaC₂₀H₂₈O₃[7]
Molecular Weight316.44 g/mol N/A
AppearancePowder[3]
Purity≥97.5% (HPLC)[7]
Solubility and Storage
ParameterRecommendationSource
Primary SolventDimethyl sulfoxide (B87167) (DMSO)[3]
Powder Storage-20°C for up to 3 years[2]
Stock Solution Storage-80°C for up to 1 year[2]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.

Protocol for Preparing a 10 mM Stock Solution
  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of the compound using a calibrated analytical balance.

  • Calculating the Required DMSO Volume: To create a 10 mM stock solution from 1 mg of the compound (MW: 316.44 g/mol ), the required volume of DMSO is calculated as follows:

    • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 316.44 g/mol ≈ 3.16 x 10⁻⁶ moles

    • Volume (L) = Moles / Molarity (mol/L) = 3.16 x 10⁻⁶ moles / 0.01 mol/L = 3.16 x 10⁻⁴ L

    • Volume (µL) = 3.16 x 10⁻⁴ L * 1,000,000 µL/L = 316 µL

  • Dissolving the Compound: Add 316 µL of sterile, cell culture grade DMSO to the vial containing the 1 mg of powder.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store these aliquots at -80°C.[2]

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilution (if necessary): If a wide range of concentrations is to be tested, it is advisable to perform serial dilutions of the high-concentration stock in 100% DMSO before diluting into the cell culture medium.

  • Dilution into Cell Culture Medium: To prepare the final working concentration, dilute the stock solution directly into the complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically at or below 0.1%. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

  • Immediate Use: Mix the working solution thoroughly by gentle pipetting or swirling and add it to the cells immediately. Due to the hydrophobic nature of the compound, precipitation may occur if the diluted solution is left to stand for an extended period.

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_use Working Solution Preparation A Equilibrate compound to room temperature B Weigh 1 mg of this compound A->B C Add calculated volume of sterile DMSO (e.g., 316 µL for 10 mM) B->C D Vortex until completely dissolved C->D E Aliquot into single-use tubes D->E F Store at -80°C E->F G Thaw a single aliquot of stock solution H Dilute stock solution into complete cell culture medium (e.g., 1:1000 for 10 µM) G->H I Ensure final DMSO concentration is ≤ 0.1% H->I J Add to cells immediately I->J G cluster_pathway Hypothetical Signaling Pathway Inhibition compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid receptor Cellular Target(s) compound->receptor nfkb NF-κB Pathway receptor->nfkb caspase Caspase Activation receptor->caspase proliferation Cell Proliferation & Survival nfkb->proliferation apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from the plant Wedelia trilobata[1][2]. The ent-kaurane skeleton is a common motif in a variety of plant secondary metabolites that have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties[3]. While specific biological data for ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid is limited in the current scientific literature, its structural similarity to other well-studied ent-kaurane diterpenoids suggests its potential as a valuable scaffold in drug discovery.

These application notes provide a summary of the known activities of structurally related compounds and offer detailed protocols that can be adapted to investigate the therapeutic potential of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid.

Predicted Areas of Application

Based on the activities of structurally similar ent-kaurane diterpenoids, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid is a promising candidate for investigation in the following areas:

  • Oncology: Several related compounds have demonstrated cytotoxicity against a range of cancer cell lines.

  • Inflammation: Anti-inflammatory effects are a recurring theme among ent-kaurane diterpenoids.

  • Infectious Diseases: Antimicrobial and antiviral activities have been reported for this class of compounds.

Quantitative Data for Structurally Related ent-Kaurane Diterpenoids

The following tables summarize the reported biological activities of compounds structurally related to ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid. This data can serve as a benchmark for future studies on the target compound.

Table 1: Cytotoxic Activity of Related ent-Kaurane Diterpenoids

CompoundCell LineActivityReference
ent-17-Hydroxykaur-15-en-19-oic acidProstate (22Rv1, LNCaP), Colon (HT29, HCT116, SW480, SW620), Breast (MCF-7)Cytotoxic at 6-50 µg/mL[4]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHepatocellular Carcinoma (Hep-G2)IC₅₀ = 27.3 ± 1.9 µM[5]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHepatocellular Carcinoma (Hep-G2)IC₅₀ = 24.7 ± 2.8 µM[5]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidAdenocarcinomic Human Alveolar Basal Epithelial (A549)IC₅₀ = 30.7 ± 1.7 µM[5]
7-epi-candicandiolKB, COL-2, LU1, LNCaP, A2780ED₅₀ = 9.0-17.9 µg/mL[6]
ent-16β,17-dihydroxy-kauran-19-oic acid (DKA)MDA-MB-231 (Breast Cancer)IC₅₀ = 1.96 µM[7]

Table 2: Anti-HIV Activity of a Related ent-Kaurane Diterpenoid

CompoundCell LineActivityReference
16β,17-dihydroxy-ent-kauran-19-oic acidH9 LymphocyteEC₅₀ = 0.8 µg/mL[8]

Table 3: Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids

CompoundAssayActivityReference
3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25)Xylene-induced ear edema in mice51% inhibition[9]
Various ent-kaurene (B36324) derivativesInhibition of NO production in LPS-stimulated macrophagesIC₅₀ = 2-10 µM[10]

Experimental Protocols

The following are detailed protocols for key experiments that can be used to evaluate the biological activity of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related ent-kaurane diterpenoids and is suitable for determining the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep-G2, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid in DMSO.

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 prepare_compound Prepare serial dilutions of the compound incubate1->prepare_compound treat Treat cells with compound prepare_compound->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is based on the evaluation of other ent-kaurene derivatives and is designed to assess the anti-inflammatory potential of the compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production.

Potential Signaling Pathways

While the specific signaling pathways modulated by ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid have not been elucidated, studies on related compounds suggest potential involvement of the following pathways:

NF-κB Signaling Pathway in Inflammation

Several ent-kaurene derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway[10]. This leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.

G cluster_pathway Hypothesized Anti-inflammatory Mechanism lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid compound->nfkb_activation Inhibition pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_activation->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Potential inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway in Oxidative Stress and Inflammation

Kaurenoic acid, a related diterpenoid, has been shown to be a potent activator of the Nrf2 pathway. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which can contribute to anti-inflammatory effects.

G cluster_pathway Hypothesized Nrf2 Activation Mechanism compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Disruption nrf2 Nrf2 keap1_nrf2->nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus & Binding antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Potential activation of the Nrf2 antioxidant pathway.

This compound represents an intriguing natural product with a chemical scaffold known to be associated with diverse and potent biological activities. Although direct experimental data for this specific compound is currently sparse, the information available for its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. The protocols and potential mechanisms of action outlined in these notes are intended to serve as a guide for researchers to unlock the full drug discovery potential of this promising ent-kaurane diterpenoid.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a member of the ent-kaurane diterpenoid family of natural products. Compounds within this class have demonstrated a range of biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in a cell population. This document provides detailed protocols for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with an overview of the potential signaling pathways involved.

Disclaimer: The experimental data and signaling pathways detailed below are based on studies of the structurally similar ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. These protocols and notes should therefore be considered as a starting point and may require optimization for this compound.

Data Presentation

The following tables summarize the pro-apoptotic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (a related ent-kaurane diterpenoid) on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Effect of a Related ent-Kaurane Diterpenoid on Cell Viability

Cell LineTreatment Concentration (µg/mL)Incubation Time (h)Inhibition of Proliferation (%)
A549 (Lung Cancer)1024~25%
2024~45%
4024~60%
8024~75%
CNE-2Z (Nasopharyngeal Carcinoma)1024Not specified
2024Not specified
4024Not specified
8024Significant inhibition

Table 2: Induction of Apoptosis in Cancer Cells by a Related ent-Kaurane Diterpenoid

Cell LineTreatment Concentration (µg/mL)Incubation Time (h)Apoptotic Cells (%)Method
A549 (Lung Cancer)1024Increased sub-G1 peakPI Staining (Flow Cytometry)
2024Increased sub-G1 peakPI Staining (Flow Cytometry)
4024Increased sub-G1 peakPI Staining (Flow Cytometry)
8024Increased sub-G1 peakPI Staining (Flow Cytometry)
CNE-2Z (Nasopharyngeal Carcinoma)1024Significant increaseAnnexin V-FITC/PI Staining (Flow Cytometry)
2024Significant increaseAnnexin V-FITC/PI Staining (Flow Cytometry)
4024Significant increaseAnnexin V-FITC/PI Staining (Flow Cytometry)

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the steps for staining cells with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][2][3]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, CNE-2Z, or other relevant line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 10X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to attach and grow overnight.

    • Treat cells with varying concentrations of this compound (a suggested starting range is 1-100 µM, based on related compounds) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in 6-well plates B Treat with this compound A->B C Collect supernatant and adherent cells B->C D Wash with PBS and centrifuge C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze on Flow Cytometer G->H I Gate populations (viable, apoptotic, necrotic) H->I

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies with related ent-kaurane diterpenoids, the following signaling pathway is proposed for the induction of apoptosis.[4][5]

G cluster_0 Cytoplasm cluster_1 Mitochondrion compound This compound NFkB NF-κB Inhibition compound->NFkB Bcl2 Bcl-2 (anti-apoptotic) downregulation NFkB->Bcl2 inhibition Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax Bax (pro-apoptotic) upregulation Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.

Concluding Remarks

The provided protocols and information, derived from studies on a closely related compound, offer a robust framework for investigating the pro-apoptotic effects of this compound. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for inducing apoptosis in the specific cell line of interest. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action.

References

Application Note and Protocol for Determining the IC50 Value of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid isolated from plant species such as Wedelia trilobata.[1][2] This class of compounds has garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. Published studies have demonstrated that this compound, also referred to as ent-17-Hydroxykaur-15-en-19-oic acid, exhibits inhibitory effects on the growth of human cancer cells, including prostate (LNCaP, 22Rv1), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells.[3][4] The reported half-maximal inhibitory concentration (IC50) values for this compound typically range from 6 to 50 µg/mL, with a specific reported IC50 of 17.63 µg/mL on human prostate LNCaP2 cells.[3][4][5][6]

This document provides a detailed protocol for determining the IC50 value of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells and serves as an indicator of cell viability. The protocol is designed to be adaptable for various adherent cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

2.1. Materials and Reagents

  • This compound (powder)

  • Selected cancer cell line (e.g., LNCaP, MCF-7, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490-570 nm)

  • CO2 incubator (37°C, 5% CO2)

2.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO add_compound Add serial dilutions of the compound to the wells prep_compound->add_compound prep_cells Culture and harvest adherent cancer cells seed_cells Seed cells into a 96-well plate prep_cells->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance with a microplate reader solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 1: Experimental workflow for determining the IC50 value.

2.3. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL or 10 mM) in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a preliminary range-finding experiment. Based on existing data, a range of 1 µg/mL to 100 µg/mL is a reasonable starting point.

  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared serial dilutions of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[7]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]

Data Presentation and Analysis

3.1. Data Calculation

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve with the log of the compound concentration on the x-axis and the percent cell viability on the y-axis. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[8][9]

3.2. Data Tables

The quantitative data should be summarized in a clear and organized manner.

Table 1: Raw Absorbance Data

Concentration (µg/mL)Replicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Table 2: Calculated Percent Viability and IC50

Concentration (µg/mL)Mean Percent ViabilityStd. Deviation
Vehicle Control1000
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8
IC50 (µg/mL) [Calculated Value]

Potential Signaling Pathways

While the primary focus of this protocol is on determining the IC50 value, it is valuable to consider the potential mechanisms of action. Other ent-kaurane diterpenoids have been shown to induce apoptosis through the mitochondrial-mediated pathway.[10] This involves the translocation of Bax to the mitochondria, downregulation of Bcl-2, and the activation of caspases.[10] Additionally, the PI3K/Akt and MAPK signaling pathways have been implicated in the cytotoxic effects of some ent-kaurane diterpenoids.[10][11] Further investigation into these pathways could provide a more comprehensive understanding of the anti-cancer properties of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Mitochondrial Apoptosis compound This compound pi3k PI3K compound->pi3k Inhibition? mapk MAPK (ERK, JNK, p38) compound->mapk Modulation? bcl2 Bcl-2 compound->bcl2 Downregulation? bax Bax compound->bax Upregulation? akt Akt pi3k->akt cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2: Potential signaling pathways modulated by ent-kaurane diterpenoids.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a crucial step in the preliminary stages of anti-cancer drug discovery and development. The provided framework for data presentation and analysis ensures clarity and facilitates comparison across different studies.

References

Troubleshooting & Optimization

improving solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for in vitro assays.

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: This is a common issue as this compound, a diterpenoid, is expected to be hydrophobic and poorly soluble in aqueous solutions. The primary strategy is to first dissolve the compound in a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.

Q2: What is the recommended organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing stock solutions for cell-based assays. Other organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) can also be used.[1][2] For ent-17-Hydroxykaur-15-en-19-oic acid, a related compound, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a sign that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Optimize the dilution process: While vortexing or stirring your aqueous buffer, add the DMSO stock solution dropwise and slowly. This can help prevent localized high concentrations that lead to precipitation.[3]

  • Reduce the percentage of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, and for sensitive primary cells, below 0.1%, to avoid solvent toxicity.[3] Ensure your dilutions adhere to this.

  • Use a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes improve solubility.[4]

  • Consider formulation strategies: For persistent solubility issues, more advanced techniques may be necessary. These include the use of surfactants, or complexation with cyclodextrins.[5][6]

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is more water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[9]

Q5: Are there other advanced methods to improve solubility?

A5: Yes, other strategies used in pharmaceutical development for poorly soluble drugs include the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating amorphous solid dispersions, and particle size reduction through techniques like micronization or nanosuspension.[5][6][12][13][14] However, for typical in vitro laboratory settings, using co-solvents or cyclodextrins is often the most practical approach.

Q6: Can I use pH modification to improve the solubility of this compound?

A6: Since the compound is an acid (due to the carboxylic acid group at C-19), altering the pH of the buffer to be more basic (e.g., pH 7.4 or higher) should deprotonate the carboxylic acid, forming a carboxylate salt. This salt form is generally more water-soluble. A study on the related kaurenoic acid demonstrated that converting it to its sodium salt significantly increased its aqueous solubility.[15]

Quantitative Data Summary

The following table summarizes available solubility information for the related compound kaurenoic acid and its sodium salt, which can serve as a reference. Specific quantitative data for this compound is limited.

CompoundSolventSolubility (mg/mL)
Kaurenoic Acid1% DMSO in aqueous solution0.930 ± 0.090
Kaurenoic Acid Sodium Salt1% DMSO in aqueous solution4.085 ± 0.375
Kaurenoic AcidEthanol5.590 ± 0.560
Kaurenoic Acid Sodium SaltEthanol308.215 ± 2.035

Data extracted from a study on kaurenoic acid obtained through synthetic biology.[15]

Experimental Protocols

Protocol 1: Standard Solubilization using an Organic Solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 318.45 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of the compound and place it into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 318.45 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 314 µL

  • Dissolution: Add 314 µL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Assay Preparation: For your in vitro assay, dilute the stock solution into your aqueous buffer or cell culture medium. For a 1:1000 dilution (e.g., to achieve a 10 µM final concentration), slowly add 1 µL of the stock solution to 999 µL of pre-warmed medium while gently vortexing. This will result in a final DMSO concentration of 0.1%.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol provides a method for enhancing aqueous solubility using Hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound stock solution in a minimal amount of ethanol.

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HPβCD Solution: Prepare a solution of HPβCD in your desired aqueous buffer. A concentration of 45% (w/v) is often a good starting point. Stir until the HPβCD is fully dissolved.

  • Prepare Compound Solution: Dissolve the this compound in a minimal volume of ethanol to create a concentrated solution.

  • Complexation: While vigorously stirring the HPβCD solution, slowly add the ethanolic solution of your compound drop by drop.

  • Equilibration: Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.

  • Sterilization and Use: The resulting aqueous solution can be sterile-filtered (using a 0.22 µm filter) and then used in your in vitro assays.

Visualizations

Solubility_Workflow start Start: Compound this compound dissolve_dmso Attempt to dissolve in 100% DMSO to make a concentrated stock. start->dissolve_dmso dissolved_q Is it soluble? dissolve_dmso->dissolved_q dilute Dilute stock solution into aqueous assay buffer (e.g., >1:1000). dissolved_q->dilute Yes other_solvent Try alternative solvent (e.g., Ethanol) dissolved_q->other_solvent No precipitate_q Does it precipitate? dilute->precipitate_q success Success: Proceed with assay. precipitate_q->success No troubleshoot Troubleshoot Solubility precipitate_q->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc ph_adjust Adjust buffer pH to >7.4 troubleshoot->ph_adjust cyclodextrin Use cyclodextrins (e.g., HPβCD) troubleshoot->cyclodextrin lower_conc->dilute ph_adjust->dilute cyclodextrin->dilute other_solvent->dissolve_dmso

Caption: Decision workflow for solubilizing the compound.

Signaling_Pathway compound This compound receptor Hypothetical Receptor (e.g., GPCR) compound->receptor binds enzyme Enzyme Activation (e.g., Adenylyl Cyclase) receptor->enzyme activates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger produces protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase activates transcription_factor Transcription Factor (e.g., CREB) protein_kinase->transcription_factor phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response (e.g., Anti-inflammatory effect) gene_expression->cellular_response leads to

Caption: Hypothetical signaling pathway for the compound.

References

stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO stock solution?

A1: For long-term stability, it is recommended to store the DMSO stock solution of this compound at -80°C. Under these conditions, the solution is reported to be stable for up to one year. For short-term storage, -20°C is acceptable for up to one month. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C₂₀H₂₈O₃, and the molecular weight is 316.43 g/mol .[1]

Q3: In which solvents is this compound soluble?

A3: This compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.

Q4: What are the known biological activities of ent-kaurene (B36324) diterpenoids similar to this compound?

A4: ent-Kaurene diterpenoids have been reported to exhibit a range of biological activities, including cytotoxic effects against various human cancer cell lines such as prostate, colon, and breast cancer.[2] Some of these compounds are known to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cells.[1][3][4]

Troubleshooting Guides

Issue 1: Precipitation of the compound in the DMSO stock solution during storage.

Possible Cause 1: Improper Storage Temperature.

  • Solution: Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage. Avoid storing at 4°C or room temperature for extended periods.

Possible Cause 2: Supersaturated Stock Solution.

  • Solution: The concentration of the compound may be too high for the storage temperature. Try preparing a slightly more dilute stock solution. Before use, gently warm the vial to room temperature and vortex to ensure any precipitate is redissolved.

Possible Cause 3: Water Contamination of DMSO.

  • Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO and always keep the solvent container tightly sealed. Prepare stock solutions in a low-humidity environment if possible.

Issue 2: The compound precipitates when the DMSO stock solution is diluted in an aqueous buffer or cell culture medium.

Possible Cause 1: Low Aqueous Solubility.

  • Solution: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When the DMSO stock is diluted, the compound can "crash out" of the solution. To mitigate this, perform serial dilutions of the working solution in your aqueous buffer. Also, ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5%) to minimize solvent-induced artifacts while maintaining solubility.

Possible Cause 2: Rapid Dilution.

  • Solution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations of the compound.

Data Presentation

The stability of compounds in DMSO is critical for the reproducibility of experimental results. While specific quantitative data for this compound is not publicly available, the following table provides representative stability data for a large set of diverse compounds stored in DMSO at room temperature. This data illustrates the importance of proper storage conditions.

Storage Time at Room TemperatureProbability of Observing the Compound
3 months92%[5][6][7]
6 months83%[5][6][7]
1 year52%[5][6][7]

This data is based on a study of approximately 7200 compounds and should be considered as a general guideline.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • High-purity, anhydrous DMSO

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Compound Stability in DMSO
  • Materials:

    • This compound DMSO stock solution

    • HPLC or LC-MS system

    • Appropriate column and mobile phase for analysis

  • Procedure:

    • Prepare a fresh stock solution of the compound in DMSO and immediately analyze it by HPLC or LC-MS to obtain a baseline (Time 0) chromatogram.

    • Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.

    • Analyze the sample by HPLC or LC-MS using the same method as for the Time 0 sample.

    • Compare the peak area of the compound at each time point to the Time 0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Mandatory Visualization

G Potential Mechanism of Action of ent-Kaurene Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Releases NFkB_IkB->NFkB NFkB_n NF-κB Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Compound->IKK_complex Inhibits Caspases Caspase Activation Compound->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of the NF-κB pathway by ent-kaurene diterpenoids.

References

Technical Support Center: Optimizing ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is designed to address specific issues that may be encountered during cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on available data, a broad concentration range is recommended for initial screening due to cell-line-specific responses. For ent-17-Hydroxykaur-15-en-19-oic acid, a structurally similar compound, cytotoxic effects have been observed in a range of 6 to 50 µg/mL against various human cancer cell lines, including prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells.[1][2] An IC50 value of 17.63 µg/mL has been reported for human prostate LNCaP2 cells.[2][3][4] Therefore, a starting range of 1 to 100 µM is advisable for determining the optimal concentration for your specific cell line.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound is a diterpenoid with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or methanol.[1] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

Q3: The compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation of hydrophobic compounds in aqueous culture medium is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: Your working concentration may be above the solubility limit of the compound in the medium.

  • Use a different solvent: While DMSO is common, other organic solvents like ethanol may work better for your specific compound and cell line.

  • Increase the serum concentration: If your experimental design allows, increasing the serum percentage in the medium can help solubilize the compound through protein binding.

  • Sonication: Brief sonication of the diluted compound in the medium before adding it to the cells can help dissolve small precipitates.

Q4: What is the likely mechanism of action for the cytotoxicity of this compound?

A4: While specific data for this compound is limited, studies on structurally related ent-kaurane diterpenoids suggest that they primarily induce apoptosis. The proposed mechanisms often involve the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and activation of caspases.[5][6][7] Some ent-kaurane diterpenoids have also been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and proliferation.[5][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No cytotoxicity observed at tested concentrations. The concentrations used are too low for the specific cell line.Test a higher concentration range (e.g., up to 200 µM).
The incubation time is too short.Perform a time-course experiment (e.g., 24, 48, and 72 hours).
The compound is not stable in the culture medium.Prepare fresh dilutions for each experiment and minimize exposure to light and high temperatures.
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Compound precipitation.Visually inspect wells for precipitate and follow solubility troubleshooting steps.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent IC50 values across experiments. Variation in cell passage number or confluency.Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.
Inaccurate serial dilutions.Calibrate pipettes and prepare fresh serial dilutions for each experiment.

Data Presentation

Table 1: Cytotoxic Activity of a Structurally Related ent-Kaurane Diterpenoid

CompoundCell LineCancer TypeIC50 (µg/mL)
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP2Prostate17.63[2][3][4]

Note: Data for the specific compound this compound is limited. The data presented is for a closely related compound to provide a general indication of effective concentrations.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilute Serial Dilution of Compound stock->dilute cells Seed Cells in Plate treat Treat Cells cells->treat dilute->treat mtt MTT Assay treat->mtt flow Annexin V/PI Staining treat->flow wb Western Blot treat->wb viability Cell Viability (IC50) mtt->viability apoptosis Apoptosis Rate flow->apoptosis protein Protein Expression wb->protein signaling_pathway compound ent-kaurane diterpenoid nfkb NF-κB Inhibition compound->nfkb bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 apoptosis Apoptosis nfkb->apoptosis mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Technical Support Center: Troubleshooting MTT Assay Interference with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using the MTT assay to assess cell viability in the presence of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product, a type of kaurane (B74193) diterpenoid, with the chemical formula C₂₀H₂₈O₃ and a molecular weight of 316.43.[1][2] Kaurane diterpenes isolated from various plants have been investigated for their cytotoxic properties against cancer cell lines.[3][4][5][6]

Q2: We are observing higher than expected cell viability or results that are not dose-dependent with this compound. What could be the cause?

Unexpectedly high viability readings with natural compounds like this compound may be due to direct interference with the MTT assay.[7] Natural products, particularly those with antioxidant or reducing properties, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[8][9] This leads to a false-positive signal, making the compound appear less cytotoxic than it is. It is also possible that the compound stimulates cellular metabolism at certain concentrations, which can complicate the interpretation of results.[10]

Q3: Our formazan crystals are not dissolving completely, leading to variable absorbance readings. How can we fix this?

Incomplete formazan solubilization is a common issue that can lead to inaccurate results.[11] To address this, ensure you are using a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol (B130326) solution.[11][12] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[11] If crystals persist, gentle pipetting to break up clumps may be necessary, but avoid vigorous shaking which can detach adherent cells. Visually confirm the complete dissolution of crystals before reading the plate.

Q4: Can components of the cell culture medium interfere with the MTT assay when using this compound?

Yes, several components of standard cell culture medium can interfere with the MTT assay.[13]

  • Phenol (B47542) Red: This pH indicator has an absorbance spectrum that can overlap with that of formazan. It is recommended to use phenol red-free medium during the MTT incubation and measurement steps.

  • Serum: Components in serum can interact with the test compound or directly affect MTT reduction.[14] It is advisable to conduct the MTT incubation in serum-free medium.[14]

  • Reducing Agents: Some media contain reducing agents that can contribute to the non-enzymatic reduction of MTT.[8]

Troubleshooting Guide for Unexpected MTT Assay Results

If you are encountering inconsistent or unexpected results with this compound, follow this troubleshooting workflow.

MTT_Troubleshooting_Workflow start Unexpected MTT Results (e.g., High Viability) check_direct_reduction Q1: Does the compound directly reduce MTT? start->check_direct_reduction cell_free_control Run Cell-Free Control Assay check_direct_reduction->cell_free_control Yes optimize_mtt Q2: Are there other interferences? check_direct_reduction->optimize_mtt No positive_reduction Compound directly reduces MTT. MTT assay is not suitable. cell_free_control->positive_reduction Positive Result no_direct_reduction No direct reduction observed. cell_free_control->no_direct_reduction Negative Result alternative_assay Select an Alternative Viability Assay (e.g., ATP, SRB, LDH) positive_reduction->alternative_assay no_direct_reduction->optimize_mtt end Reliable Viability Data alternative_assay->end media_interference Check for Media Interference (Phenol Red, Serum) optimize_mtt->media_interference metabolic_effects Consider Compound Effects on Cellular Metabolism media_interference->metabolic_effects metabolic_effects->end Assay_Selection_Pathway start Start: Assess Cytotoxicity of This compound initial_assay Perform MTT Assay start->initial_assay results Analyze Results initial_assay->results expected_results Results are Dose-Dependent and Reproducible results->expected_results Expected unexpected_results Results are Unexpected (e.g., High Viability, Poor Curve Fit) results->unexpected_results Unexpected end_good Proceed with Data Analysis expected_results->end_good troubleshoot Perform Cell-Free Control unexpected_results->troubleshoot interference Interference Detected troubleshoot->interference Positive no_interference No Interference troubleshoot->no_interference Negative alternative_assay Switch to Alternative Assay (ATP or SRB Recommended) interference->alternative_assay optimize Optimize MTT Protocol (e.g., Media, Cell Density) no_interference->optimize end_alt Validate with Alternative Assay alternative_assay->end_alt optimize->end_alt

References

minimizing off-target effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information provided is intended to help minimize off-target effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

This compound is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata.[1][2] While specific data for this compound is limited, a closely related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic activity against a range of human cancer cell lines, including prostate, colon, and breast cancer cells, with IC50 values ranging from 6 to 50 µg/mL.[3][4][5] Kaurane diterpenoids as a class are known to exhibit a variety of biological activities, including antimicrobial and antitumor effects.[6][7]

Q2: What are the potential mechanisms for off-target effects of kaurane diterpenoids?

Many kaurane diterpenoids possess an α,β-unsaturated ketone moiety, which can act as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins other than the intended target. This can lead to non-specific protein inhibition, induction of reactive oxygen species (ROS), and cytotoxicity in non-target cells.

Q3: How can I proactively minimize off-target effects in my experimental design?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect through dose-response studies.

  • Employ control cell lines: Include non-cancerous or target-negative cell lines to assess off-target cytotoxicity.

  • Confirm target engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target in a cellular context.

  • Perform selectivity profiling: Screen the compound against a panel of related targets (e.g., a kinase panel if the primary target is a kinase) to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
Potential CauseTroubleshooting Steps
General Cytotoxicity due to Reactive Moieties 1. Lower the concentration of this compound to the lowest effective dose for the target cell line. 2. Include a pre-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxicity, suggesting an ROS-mediated effect. 3. Perform a mitochondrial toxicity assay to assess if the compound is disrupting mitochondrial function.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your control cell line (typically <0.1%). 2. Always include a vehicle control (cells treated with the same concentration of solvent without the compound).
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential CauseTroubleshooting Steps
Compound Instability or Precipitation 1. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Prepare fresh stock solutions of the compound for each experiment and avoid repeated freeze-thaw cycles. 3. Assess the stability of the compound in your experimental media over the time course of your assay.
Variability in Experimental Conditions 1. Ensure consistent cell seeding density and growth phase across all experiments.[8] 2. Standardize incubation times and reagent concentrations. 3. If possible, automate liquid handling steps to minimize pipetting errors.[8]
Natural Product Complexity 1. If using a natural product extract, be aware that batch-to-batch variability can occur. 2. Consider using a purified and well-characterized batch of the compound.

Data Presentation

Table 1: Cytotoxicity of a Related Kaurane Diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid

Cell LineCancer TypeIC50 (µg/mL)
LNCaPProstate17.63[5]
22Rv1Prostate6 - 50[4]
HT29Colon6 - 50[4]
HCT116Colon6 - 50[4]
SW480Colon6 - 50[4]
SW620Colon6 - 50[4]
MCF-7Breast6 - 50[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intracellular target.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound or vehicle control at the desired concentration for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound if the primary target is a kinase.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and create a serial dilution series.

  • Kinase Reaction: In a multi-well plate, combine a panel of purified kinases with their respective substrates and ATP.

  • Inhibitor Addition: Add the diluted compound or vehicle control to the wells.

  • Reaction Incubation: Incubate the plates at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo, radiometric assay).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

Protocol 3: Chemoproteomic Target Identification

Objective: To identify the cellular targets of this compound.

Methodology:

  • Probe Synthesis: Synthesize a probe molecule by chemically modifying this compound with a clickable tag (e.g., an alkyne group).[9]

  • Cell Treatment and Lysis: Treat cells with the probe, followed by cell lysis.

  • Click Chemistry: Conjugate a reporter tag (e.g., biotin) to the probe-labeled proteins via a click chemistry reaction.[9]

  • Affinity Purification: Enrich the biotin-tagged proteins using streptavidin beads.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.[9]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated samples.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_target_id Target Identification Kinase_Profiling Kinase Selectivity Profiling Biochemical_Assay Biochemical Potency Assay Cytotoxicity Cytotoxicity Assay (Target vs. Control Cells) CETSA Cellular Thermal Shift Assay (Target Engagement) Cytotoxicity->CETSA Confirm Target Engagement Mito_Tox Mitochondrial Toxicity Assay Cytotoxicity->Mito_Tox Investigate Off-Target Toxicity Chemoproteomics Chemoproteomic Profiling Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Compound->Kinase_Profiling Selectivity Compound->Biochemical_Assay On-Target Potency Compound->Cytotoxicity Cellular Activity Compound->Chemoproteomics Identify Novel Targets troubleshooting_workflow Start High Cytotoxicity in Control Cell Line Check_Solvent Verify Solvent Concentration (<0.1% DMSO) Start->Check_Solvent Outcome_Solvent Toxicity Resolved? Check_Solvent->Outcome_Solvent Lower_Conc Lower Compound Concentration Outcome_Conc Toxicity Mitigated? Lower_Conc->Outcome_Conc Mito_Tox Perform Mitochondrial Toxicity Assay Outcome_Mito Mitochondrial Dysfunction? Mito_Tox->Outcome_Mito ROS_Quench Test with ROS Scavenger (e.g., NAC) Outcome_ROS Toxicity Reduced? ROS_Quench->Outcome_ROS Outcome_Solvent->Lower_Conc No End_Solvent Solvent Toxicity Was the Issue Outcome_Solvent->End_Solvent Yes Outcome_Conc->Mito_Tox No End_Off_Target Likely Off-Target Cytotoxicity Outcome_Conc->End_Off_Target Yes Outcome_Mito->ROS_Quench No Outcome_Mito->End_Off_Target Yes Outcome_ROS->End_Off_Target Yes/No nf_kb_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Kaurane Kaurane Diterpenoid (e.g., Kamebakaurin) Kaurane->NFkB Inhibits DNA Binding

References

addressing high background in cell-based assays with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background when using ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in cell-based assays. The following FAQs and guides will help you identify and address common issues to improve your signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: We are observing high background fluorescence in our immunofluorescence assay when treating cells with this compound. What are the potential causes?

High background in immunofluorescence assays can stem from several factors. When using a natural product like this compound, potential causes can be broadly categorized into issues related to the compound itself, the assay protocol, or the cells.

  • Compound-Specific Issues:

    • Autofluorescence: this compound, as a complex organic molecule, may possess intrinsic fluorescent properties that overlap with the fluorophores used in your assay.[1][2]

    • Off-Target Effects: The compound might induce cellular changes, such as increased expression of proteins that non-specifically bind antibodies or an increase in cellular autofluorescence due to metabolic stress.[3]

  • Protocol-Related Issues:

    • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][4][5]

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended cellular components.[4][6]

    • Inadequate Washing: Insufficient washing steps may not effectively remove unbound antibodies.[4][6]

    • Fixation and Permeabilization Artifacts: The fixation or permeabilization method could be altering cellular components, leading to increased background.[7]

  • Cell-Related Issues:

    • Endogenous Autofluorescence: Many cell types naturally fluoresce due to molecules like NADH, riboflavin, and collagen.[2] This can be exacerbated by the experimental treatment.

    • Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence and non-specific antibody uptake.[8]

Q2: How can I determine if this compound itself is autofluorescent?

To test for compound autofluorescence, you should include a control where cells are treated with this compound but are not stained with fluorescent antibodies.[9]

  • Protocol:

    • Prepare a sample of cells treated with the compound at the same concentration and for the same duration as your experimental samples.

    • Process this sample through the entire staining protocol, but omit the primary and secondary antibodies.

    • Image the sample using the same filter sets and exposure times as your fully stained samples.

If you observe a significant signal in this control, it indicates that the compound or its effect on the cells is contributing to the background fluorescence.

Q3: What are the first troubleshooting steps I should take to reduce high background?

A systematic approach is crucial. Start with the simplest and most likely causes:

  • Optimize Antibody Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a good signal with minimal background.[1][10]

  • Enhance Washing Steps: Increase the number and duration of washes between antibody incubation steps to more thoroughly remove unbound antibodies.[4][11]

  • Review Your Blocking Protocol: Ensure your blocking buffer is appropriate and incubate for a sufficient amount of time. Consider trying a different blocking agent.[5][7]

Troubleshooting Guides

Guide 1: Optimizing Antibody Concentrations

High antibody concentrations are a common cause of high background. The ideal concentration will depend on the antibody's affinity and the abundance of the target protein.

ParameterRecommendationRationale
Primary Antibody Concentration Titrate from a high to a low concentration (e.g., 1:100 to 1:2000). A typical starting point is around 1 µg/mL.[1]To find the concentration that saturates the target antigen without excessive non-specific binding.
Secondary Antibody Concentration Titrate the secondary antibody similarly. A common starting concentration is 1 µg/mL.[1]To ensure sufficient signal amplification without binding non-specifically.
Incubation Time Adjust incubation times along with concentration. Shorter times may be needed for higher concentrations.To minimize the time for non-specific interactions to occur.
Controls Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[5]This helps to isolate the source of the background signal.
Guide 2: Addressing Autofluorescence

Autofluorescence can be a significant issue, especially with natural compounds.

StrategyDescription
Unstained Control As mentioned in the FAQs, always include an unstained, compound-treated control to assess the level of autofluorescence.[1]
Spectral Unmixing If your imaging system supports it, use spectral imaging and linear unmixing to separate the specific fluorescent signal from the autofluorescence spectrum.
Choice of Fluorophores Select fluorophores that emit in the far-red or near-infrared spectrum, as cellular autofluorescence is typically lower at longer wavelengths.[1][2]
Quenching Reagents Commercially available autofluorescence quenching reagents can be applied to the sample to reduce background from cellular components.

Experimental Protocols

Protocol 1: Antibody Titration for Immunofluorescence
  • Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in a sub-confluent monolayer at the time of the experiment.

  • Compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated control wells.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Prepare a series of dilutions of the primary antibody in blocking buffer (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

    • Incubate separate wells with each dilution overnight at 4°C. Include a "no primary antibody" control.

  • Washing: Wash cells three times with PBS, 5 minutes each wash.

  • Secondary Antibody Incubation:

    • Prepare a dilution of the fluorescently labeled secondary antibody in blocking buffer (e.g., 1:500).

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash cells three times with PBS, 5 minutes each wash, in the dark.

    • Mount with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Image all wells using identical settings (laser power, exposure time, gain).

    • Evaluate the signal-to-noise ratio for each dilution to determine the optimal concentration.

Visualizing Workflows and Pathways

Troubleshooting_Workflow Troubleshooting High Background Workflow start High Background Observed check_autofluor Is the compound autofluorescent? (Run unstained, treated control) start->check_autofluor autofluor_yes Yes check_autofluor->autofluor_yes Yes autofluor_no No check_autofluor->autofluor_no No mitigate_autofluor Mitigate Autofluorescence: - Use far-red fluorophores - Spectral unmixing - Quenching reagents autofluor_yes->mitigate_autofluor optimize_ab Optimize Antibody Concentrations (Perform titration) autofluor_no->optimize_ab mitigate_autofluor->optimize_ab ab_optimized Optimized optimize_ab->ab_optimized Optimized ab_not_optimized Still High Background optimize_ab->ab_not_optimized Still High Background end_good Problem Resolved ab_optimized->end_good improve_wash_block Improve Washing & Blocking - Increase wash steps/duration - Change blocking buffer ab_not_optimized->improve_wash_block check_controls Review Controls: - Secondary antibody only - Isotype control improve_wash_block->check_controls check_controls->end_good Resolved end_bad Consult Further check_controls->end_bad Persistent Issue

Caption: A flowchart for troubleshooting high background in cell-based assays.

Hypothetical_Signaling_Pathway Hypothetical Off-Target Signaling compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid receptor Unknown Membrane Receptor (Off-Target) compound->receptor kinase_cascade Kinase Cascade Activation (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Increased Expression of 'Sticky' or Stress Proteins transcription_factor->gene_expression high_background Increased Non-Specific Antibody Binding (High Background) gene_expression->high_background

Caption: A potential off-target mechanism leading to high background.

References

Technical Support Center: Enhancing Bioavailability of Ent-kaurane Diterpenoids for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the bioavailability of poorly soluble ent-kaurane diterpenoids in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: My ent-kaurane diterpenoid powder is not dissolving in the cell culture medium. What should I do?

A1: This is a common issue as ent-kaurane diterpenoids are often highly lipophilic and have poor water solubility.[1][2][3] The recommended approach is to first create a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium.

  • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and miscibility with aqueous media.[4] Ethanol can also be an option.

  • Prepare a high-concentration stock: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[4]

  • Dilute to final concentration: Perform serial dilutions from your stock solution into the cell culture medium to reach your desired final experimental concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is very low, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[4][5]

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A2: The maximum tolerated DMSO concentration is highly cell-line specific and also depends on the duration of the assay.[6][7] As a general rule:

  • ≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on cell viability or function.[6]

  • 0.1% to 0.5% DMSO: Widely used and tolerated by many robust cell lines, but a vehicle control is essential.[4][8]

  • > 0.5% DMSO: Can induce cytotoxicity, inhibit proliferation, or alter gene expression in sensitive cell lines, especially in long-term incubation (e.g., >24-48 hours).[5][7]

  • Always run a vehicle control: Your experiment should always include a control group treated with the same final concentration of DMSO as your experimental groups to account for any solvent effects.[6]

Q3: Even with DMSO, my compound precipitates when added to the medium. What are my options?

A3: If precipitation occurs, the compound's solubility limit in the aqueous medium has been exceeded. Consider these advanced formulation strategies:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective solubilizing agents for pharmaceutical use.[11][12]

  • Nanoparticle Formulations: Encapsulating the diterpenoid into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles can significantly improve solubility and cellular uptake.[13][14] For a compound like Oridonin (B1677485), nano-micelles have been shown to enhance solubility and resistance to drug efflux.[14]

  • Use of Co-solvents or Surfactants: In some assays, small, non-toxic amounts of surfactants like Tween® 80 or co-solvents can help maintain solubility, but their compatibility with the specific cell line must be validated.

Q4: How can I be sure my compound is entering the cells?

A4: Demonstrating cellular uptake is critical. Direct measurement is the most rigorous approach.

  • LC-MS/MS or HPLC Analysis: This is the gold standard. After incubating cells with the compound, you can lyse the cells and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) to quantify the intracellular concentration of the compound.[15][16]

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. It indirectly confirms that the compound has entered the cell and is interacting with its target.[17]

  • Fluorescent Labeling: If the diterpenoid's structure allows for it without altering its activity, a fluorescent tag can be added to visualize uptake using confocal microscopy or flow cytometry. However, this can be a complex modification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background toxicity in vehicle (DMSO) control group. 1. DMSO concentration is too high for the cell line.[7] 2. Extended incubation time is increasing toxicity.[5] 3. Cell line is particularly sensitive to DMSO.[8]1. Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration (e.g., test 0.05% to 1.0%). 2. Reduce the final DMSO concentration in all wells to ≤0.1% if possible.[6] 3. Decrease the treatment duration.
Inconsistent results or poor reproducibility in bioassays. 1. Compound precipitation in the medium after dilution.[18] 2. Adsorption of the lipophilic compound to plasticware (pipette tips, plates).[19] 3. Compound degradation in aqueous medium over time.[18]1. Visually inspect wells for precipitation. Prepare fresh dilutions immediately before use. Consider using a formulation strategy (see FAQ A3). 2. Use low-retention plasticware. Consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 1-4%) to the assay medium to reduce non-specific binding.[19][20] 3. Assess compound stability in your medium at 37°C over the experiment's time course using HPLC or LC-MS.
Low apparent permeability in Caco-2 or MDCK assays. 1. Poor aqueous solubility limits the concentration gradient. 2. High binding of the lipophilic compound to the Transwell™ plastic or cell monolayer.[21] 3. The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed by the cells.[22]1. Use a solubilization technique (e.g., cyclodextrins) to increase the concentration of dissolved compound on the apical side. 2. Add BSA (e.g., 1-4%) to the basolateral (receiver) chamber to act as a "sink" and prevent underestimation of permeability.[20] Using human plasma as the medium can also improve mass balance.[21] 3. Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux is occurring.[22]
No biological effect observed, even at high concentrations. 1. Compound has low cellular uptake. 2. The compound is rapidly metabolized by the cells. 3. Incorrect molecular target or pathway being assayed.1. Directly measure intracellular concentration via LC-MS/MS.[15] Use formulation strategies (e.g., nanoparticles) to enhance uptake.[13] 2. Investigate potential metabolism using LC-MS/MS to look for metabolite peaks. 3. Review literature for known targets of ent-kaurane diterpenoids. The NF-κB and MAPK pathways are common targets for compounds like Oridonin.[23][24]

Data Presentation: Enhancing Oridonin Solubility

The following table summarizes strategies used to improve the aqueous solubility and bioavailability of Oridonin, a representative ent-kaurane diterpenoid.

Method Carrier/System Key Finding Fold Improvement (Approx.) Reference
Solid Dispersion Polyvinylpyrrolidone K17 (PVP K17)Converted Oridonin to an amorphous form, significantly increasing the dissolution rate and oral bioavailability in dogs.26.4-fold (in vivo bioavailability)[25]
Nanocrystals Anti-solvent PrecipitationIncreased dissolution rate and demonstrated higher endocytosis in MDCK cells compared to the bulk drug.Not quantified (higher uptake)[13]
Nano-micelles Soluplus® and Pluronic P105Improved in vivo solubility, permeability, and resistance to drug efflux, leading to stronger tumor inhibition.Not quantified (enhanced efficacy)[14]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes that enhance aqueous solubility.Varies by molar ratio[26]

Experimental Protocols

Protocol 1: General Workflow for Solubilization and In Vitro Testing

This protocol outlines the standard procedure for preparing an ent-kaurane diterpenoid for a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay a Weigh Diterpenoid Powder b Add 100% DMSO to desired concentration (e.g., 20 mM) a->b c Vortex / Sonicate until fully dissolved b->c d Perform serial dilutions in cell culture medium c->d e Ensure final DMSO concentration is non-toxic (e.g., <0.5%) d->e f Add working solutions to cells in 96-well plate e->f h Incubate for desired duration (e.g., 24-72h) f->h g Include Vehicle Control (Medium + same % DMSO) g->h i Perform endpoint analysis (e.g., MTT, Western Blot, etc.) h->i

Caption: Workflow for preparing diterpenoids for in vitro assays.

Protocol 2: Caco-2 Permeability Assay for Lipophilic Compounds

This assay is used to predict in vivo intestinal absorption.[22] This adapted protocol includes optimizations for lipophilic compounds.[20]

  • Cell Culture: Culture Caco-2 cells on Transwell™ permeable supports for 18-22 days until they form a differentiated and polarized monolayer.[22]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Solutions:

    • Apical (AP) Solution: Dissolve the test compound in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM). If solubility is an issue, use a validated formulation (e.g., with HP-β-CD).

    • Basolateral (BL) Solution: Prepare transport buffer containing a protein sink, such as 1-4% Bovine Serum Albumin (BSA), to mimic physiological conditions and prevent underestimation due to non-specific binding.[20]

  • Permeability Measurement (AP to BL):

    • Remove the culture medium from both AP and BL chambers.

    • Add the AP solution to the apical side and the BL solution to the basolateral side.

    • Incubate at 37°C with gentle shaking (e.g., 200 rpm).[21]

    • Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh BL solution.

    • Take a sample from the AP chamber at the beginning and end of the experiment.

  • Permeability Measurement (BL to AP for Efflux):

    • To determine if the compound is subject to active efflux, perform the experiment in reverse by adding the compound to the basolateral chamber and sampling from the apical chamber.[22]

  • Sample Analysis: Quantify the compound concentration in all samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (BL-AP) / Papp (AP-BL) . A ratio >2 suggests the involvement of active efflux transporters.[22]

Protocol 3: Cellular Uptake Assay by LC-MS/MS

This protocol directly quantifies the amount of compound that has entered the cells.

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the ent-kaurane diterpenoid at the desired concentration and incubate for a specific time (e.g., 2, 4, 8 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any compound adhering to the outside of the cells.

  • Cell Lysis: Add a lysis buffer (e.g., RIPA buffer) or a suitable organic solvent (e.g., methanol/water mixture) to the wells to lyse the cells and release the intracellular contents. Scrape the cells and collect the lysate.

  • Protein Quantification: If normalizing by cell protein, set aside an aliquot of the lysate for a BCA protein assay.

  • Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetonitrile). Centrifuge to pellet the debris and collect the supernatant containing the compound.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.[15][27] An internal standard should be used for accurate quantification.

  • Data Normalization: Express the results as the amount of compound per milligram of protein or per million cells to allow for comparison between experiments.

Signaling Pathway Visualization

Many ent-kaurane diterpenoids, such as Oridonin, exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[28][29] Oridonin has been shown to inhibit the NF-κB and MAPK signaling pathways.[23][24][30]

G cluster_cytoplasm TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65_IkBa p50/p65/IκBα (Inactive Complex) IkBa->p50_p65_IkBa p65 p65 p65->p50_p65_IkBa p50 p50 p50->p50_p65_IkBa Oridonin Oridonin (ent-kaurane diterpenoid) Oridonin->IKK Inhibits Oridonin->p65 Inhibits Activity Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (IL-6, VCAM-1, etc.) Nucleus->Transcription Promotes p50_p65 p50/p65 (Active Dimer) p50_p65_IkBa->p50_p65 IκBα degradation releases p50/p65 p50_p65->Nucleus Translocation

Caption: Oridonin inhibits the pro-inflammatory NF-κB pathway.

References

avoiding experimental artifacts with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts when working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What is causing this and how can I resolve it?

A1: Precipitation is a common issue with hydrophobic compounds like this compound when introduced into aqueous environments such as cell culture media. This is often due to the compound's low solubility in water.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%[1]. Run a vehicle control with the solvent alone to confirm it does not affect cell viability.

  • Use a Stepwise Dilution Protocol: Instead of directly diluting your stock solution into the full volume of media, try a three-step solubilization protocol. This involves an initial dilution in a small volume of pre-warmed fetal bovine serum (FBS) before the final dilution in the cell culture medium[2][3].

  • Sonication: Briefly sonicate the final solution to aid in the dispersion of the compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can improve solubility[1].

Q2: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the potential sources of this inconsistency?

A2: High variability can stem from several factors, including uneven cell seeding, compound precipitation, or interference with the assay reagents.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Seeding: Make sure to have a single-cell suspension before plating and visually inspect the plate under a microscope to confirm even cell distribution.

  • Address Solubility Issues: As mentioned in Q1, ensure your compound is fully dissolved and dispersed in the media. Inconsistent precipitation can lead to variable concentrations of the active compound in different wells.

  • Check for Assay Interference: Some compounds can directly interact with assay reagents (e.g., MTT, resazurin). Run a cell-free control by adding this compound to the assay medium and reagents to check for any absorbance or fluorescence changes that are independent of cellular activity.

  • Minimize Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.

Q3: My experimental results are not reproducible. What are the common factors that can lead to a lack of reproducibility with this compound?

A3: Lack of reproducibility is a frequent challenge in experimental biology. For a natural product like this compound, compound stability and handling are critical factors.

Troubleshooting Steps:

  • Compound Stability: ent-kaurene (B36324) diterpenoids can be susceptible to degradation under certain conditions. Prepare fresh working solutions for each experiment from a frozen stock to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to prevent compound degradation.

  • Consistent Experimental Conditions: Ensure that all experimental parameters, such as cell passage number, incubation times, and reagent concentrations, are kept consistent between experiments.

  • Re-verify Compound Identity and Purity: If issues persist, consider verifying the identity and purity of your compound stock using analytical techniques like HPLC or mass spectrometry.

Troubleshooting Guides

Guide 1: Artifacts Related to Compound Stability and Degradation

ent-kaurene diterpenoids can be sensitive to environmental factors, leading to the formation of degradation products that may have different biological activities or interfere with assays.

Potential Problem: The observed biological effect is due to a degradation product and not the parent compound.

Avoidance and Troubleshooting Workflow:

Start Start: Prepare fresh working solution Store Store stock solution -20°C or -80°C in the dark Start->Store Protect Protect from light during experiment Store->Protect Check_pH Monitor pH of experimental medium Protect->Check_pH Analyze Analyze for degradation (e.g., HPLC) Check_pH->Analyze Interpret Interpret results with stability in mind Analyze->Interpret

Caption: Workflow to minimize artifacts from compound instability.

Stability of a Related Compound (Kaurenoic Acid):

A stability-indicating HPLC method for the related compound, kaurenoic acid, showed degradation under various stress conditions. This data can serve as a guide for handling this compound.

Stress ConditionDurationRemaining Kaurenoic Acid (%)
Visible Light (1,200,000 lx·h⁻¹)-72.3
UV Light (200 Wh·m⁻²)-70.0
Acidic Hydrolysis (0.5 M HCl)30 min97.6
Basic Hydrolysis (1 M NaOH)2 h65.8
Oxidative Stress (30% H₂O₂)4 h87.0
(Data from a study on kaurenoic acid and may be indicative for related compounds)[4]
Guide 2: Artifacts in Cell-Based Assays - Focus on Cytotoxicity

False-positive or false-negative results in cytotoxicity assays can arise from the compound's properties or its interaction with the assay components.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

    • Replace the old medium with the medium containing the compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Troubleshooting Logic for Unexpected Cytotoxicity Results:

Start Unexpected Cytotoxicity Result Check_Solubility Is the compound fully dissolved? (Visual inspection, light microscopy) Start->Check_Solubility Check_Solvent_Toxicity Is the solvent concentration toxic? (Vehicle control) Check_Solubility->Check_Solvent_Toxicity Yes Conclusion Identify source of artifact Check_Solubility->Conclusion No, improve solubility Check_Assay_Interference Does the compound interfere with the assay? (Cell-free control) Check_Solvent_Toxicity->Check_Assay_Interference No Check_Solvent_Toxicity->Conclusion Yes, reduce solvent concentration Check_Compound_Stability Is the compound stable in the medium? (Time-course stability check) Check_Assay_Interference->Check_Compound_Stability No Check_Assay_Interference->Conclusion Yes, use a different assay Check_Compound_Stability->Conclusion No, consider biological effect Check_Compound_Stability->Conclusion Yes, prepare fresh solutions

Caption: Decision tree for troubleshooting cytotoxicity assay artifacts.

Signaling Pathway Considerations

Several ent-kaurene diterpenoids have been shown to induce apoptosis in cancer cells through the inhibition of the NF-κB signaling pathway[5][6]. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and cell death[6][7]. When designing experiments, consider that the observed effects of this compound may be mediated through this pathway.

Plausible Signaling Pathway for Apoptosis Induction:

cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_nuc NF-κB Nucleus Nucleus Gene_exp Gene Transcription NFkB_nuc->Gene_exp Bcl2 Bcl-2 (Anti-apoptotic) Gene_exp->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Gene_exp->Bax Upregulation Mito Mitochondria Bcl2->Mito Inhibition of Cyt c release (Relieved) Bax->Mito Promotion of Cyt c release CytC Cytochrome c release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of apoptosis induction via NF-κB inhibition.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and the well-established chemotherapeutic agent, doxorubicin (B1662922). Due to the limited publicly available data on the specific cytotoxic activity of this compound, this comparison leverages data from structurally related kaurene diterpenoids to provide a preliminary assessment of its potential.

Executive Summary

Data Presentation: A Comparative Look at Cytotoxicity

The following tables summarize the available cytotoxic data for doxorubicin and related ent-kaurane diterpenoids against various human cancer cell lines.

Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
Prostate Cancer
PC3Prostate Carcinoma8.004.35[1]
PC3Prostate Carcinoma-2.64[2]
PC3Prostate Carcinoma-38.91[3]
PC3/DDP (Cisplatin-resistant)Prostate Carcinoma-258.3[3]
LNCaPProstate Carcinoma0.250.14[1]
DU145Prostate Carcinoma0.3430.19[4]
Colon Cancer
HCT116Colorectal Carcinoma-24.30[2]
HCT-116Colorectal Carcinoma-1.9[5]
SKCO1Colon Adenocarcinoma-0.0285[6]
LS174TColon Adenocarcinoma-0.324[6]
HT29Colorectal Adenocarcinoma-11.39 or 0.75[7]
Breast Cancer
MCF-7Breast Adenocarcinoma2.501.36[8]
MCF-7Breast Adenocarcinoma8.3064.52[9]
MCF-7Breast Adenocarcinoma4.02.18[10]
MDA-MB-231Breast Adenocarcinoma6.6023.60[9]
MDA-MB-231Breast Adenocarcinoma1.00.54[10]
AMJ13Breast Cancer-223.6[11]

Table 2: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids

CompoundSource OrganismCell LineCancer TypeIC50 (µM)Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidAspilia plurisetaHep-G2Hepatocellular Carcinoma27.3 ± 1.9[12]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidAspilia plurisetaHep-G2Hepatocellular Carcinoma24.7 ± 2.8[12]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidAspilia plurisetaA549Lung Carcinoma30.7 ± 1.7[12]
ent-16β,17-dihydroxy-kauran-19-oic acidSigesbeckia pubescensMDA-MB-231Breast Adenocarcinoma1.96[13]
7-epi-candicandiolSideritis lyciaLNCaPProstate Carcinoma- (14.9 µg/mL)[14]
7-epi-candicandiolSideritis lyciaCOL-2Colon Adenocarcinoma- (11.8 µg/mL)[14]

Note: Direct comparison between the two tables should be made with caution due to the use of different compounds and variations in experimental conditions. The data for doxorubicin shows a wide range of IC50 values depending on the cell line and the specific study, highlighting its potent but variable cytotoxicity. The data for the related kaurene diterpenoids suggests that this class of compounds can also exhibit significant cytotoxicity, in some cases in the low micromolar range.

Experimental Protocols

The majority of the cited studies utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and cytotoxicity.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[15][16]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (ent-kaurane diterpenoid or doxorubicin) and incubated for a specific period (typically 24, 48, or 72 hours).[2][8][9]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]

Signaling Pathways and Mechanisms of Action

Doxorubicin

Doxorubicin primarily exerts its cytotoxic effects through the induction of apoptosis. Its mechanisms are multifaceted and involve:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription, and inhibits topoisomerase II, leading to DNA strand breaks.

  • Induction of Apoptosis: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17] This involves the release of cytochrome c from the mitochondria, activation of caspases (caspase-3, -8, and -9), and regulation of the Bcl-2 family of proteins.[18][19][20]

  • Notch Signaling Pathway: Recent studies have shown that doxorubicin can activate the Notch signaling pathway, and its target HES1 is required for doxorubicin-driven apoptosis.[21]

ent-Kaurane Diterpenoids

While the specific signaling pathways for this compound have not been elucidated, studies on other kaurene diterpenes suggest that they also induce apoptosis in cancer cells.

  • Caspase-Dependent Apoptosis: Some kaurene diterpenes have been shown to induce apoptosis through a caspase-8-dependent pathway, leading to the cleavage of Bid and the activation of downstream caspases.[22][23][24]

  • Mitochondrial Pathway: Similar to doxorubicin, some kaurene diterpenes can induce apoptosis via the mitochondrial pathway, involving the release of cytochrome c and regulation of Bcl-2 family proteins.[25][26]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_workflow Cytotoxicity Assay Workflow (MTT) cell_seeding 1. Seed Cancer Cells in 96-well plates treatment 2. Treat with Compounds (Doxorubicin or Kaurene Diterpene) cell_seeding->treatment incubation 3. Incubate (24-72 hours) treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (2-4 hours for Formazan Formation) mtt_addition->formazan_formation solubilization 6. Solubilize Formazan Crystals formazan_formation->solubilization absorbance 7. Measure Absorbance (~570 nm) solubilization->absorbance analysis 8. Calculate IC50 Value absorbance->analysis

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Apoptosis_Signaling_Pathways cluster_doxorubicin Doxorubicin-Induced Apoptosis cluster_kaurene Kaurene Diterpene-Induced Apoptosis (Hypothesized) dox Doxorubicin dna_damage DNA Damage & Topoisomerase II Inhibition dox->dna_damage death_receptors Death Receptors dox->death_receptors mitochondria_dox Mitochondria dna_damage->mitochondria_dox caspase8_dox Caspase-8 death_receptors->caspase8_dox cytochrome_c_dox Cytochrome c Release mitochondria_dox->cytochrome_c_dox caspase3_dox Caspase-3 caspase8_dox->caspase3_dox caspase9_dox Caspase-9 cytochrome_c_dox->caspase9_dox caspase9_dox->caspase3_dox apoptosis_dox Apoptosis caspase3_dox->apoptosis_dox kaurene ent-Kaurane Diterpene death_receptors_k Death Receptors kaurene->death_receptors_k mitochondria_k Mitochondria kaurene->mitochondria_k caspase8_k Caspase-8 death_receptors_k->caspase8_k cytochrome_c_k Cytochrome c Release mitochondria_k->cytochrome_c_k caspase3_k Caspase-3 caspase8_k->caspase3_k caspase9_k Caspase-9 cytochrome_c_k->caspase9_k caspase9_k->caspase3_k apoptosis_k Apoptosis caspase3_k->apoptosis_k

Caption: Simplified signaling pathways for apoptosis induced by doxorubicin and hypothesized for ent-kaurane diterpenes.

Conclusion and Future Directions

While a direct comparison is currently limited by the lack of specific data for this compound, the available evidence on related ent-kaurane diterpenoids suggests a promising potential for cytotoxic activity against cancer cells. Doxorubicin remains a highly potent cytotoxic agent, but its clinical use is often associated with significant side effects. Natural products like this compound represent a valuable source for the discovery of novel anticancer compounds that may offer improved therapeutic indices.

Future research should focus on:

  • Determining the IC50 values of this compound against a panel of human cancer cell lines, particularly those of prostate, colon, and breast origin.

  • Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy and toxicity profile of this compound in animal models.

Such studies are crucial to fully assess the therapeutic potential of this natural product as a standalone or adjuvant therapy in cancer treatment.

References

Unlocking the Anticancer Potential of Ent-kaurane Diterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of ent-kaurane diterpenoids in cancer cells. We delve into their cytotoxic effects, mechanisms of action, and the key structural features that govern their anticancer activity, supported by experimental data.

Ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a promising source of novel anticancer agents.[1][2][3] Their complex tetracyclic structure offers a scaffold for diverse chemical modifications, leading to a wide range of biological activities.[4][5] Oridonin, one of the most studied ent-kaurane diterpenoids, is currently in a phase-I clinical trial in China, highlighting the clinical potential of this compound class.[1][2][6] This guide synthesizes the current understanding of how the chemical structure of these compounds influences their efficacy against cancer cells.

Comparative Cytotoxicity of Ent-kaurane Diterpenoids

The anticancer activity of ent-kaurane diterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The data reveals that minor structural modifications can lead to significant changes in cytotoxic potency.

A key structural feature for the cytotoxic activity of many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety.[7][8] This electrophilic center is believed to react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, leading to cellular dysfunction and apoptosis. For instance, derivatives of eriocalyxin B containing one or two α,β-unsaturated ketone units have shown potent antitumor activities.[7] Furthermore, studies on diterpenoids from Croton tonkinensis have indicated that the 15-oxo-16-ene moiety is crucial for inducing apoptosis in colorectal cancer cells.[9]

Below is a summary of the cytotoxic activities of selected ent-kaurane diterpenoids against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Jungermannenone A PC3 (Prostate)1.34[1]
DU145 (Prostate)5.01[1]
LNCaP (Prostate)2.78[1]
A549 (Lung)8.64[1]
MCF-7 (Breast)18.3[1]
HepG2 (Liver)5.29[1]
Jungermannenone B PC3 (Prostate)4.93[1]
DU145 (Prostate)5.50[1]
LNCaP (Prostate)3.18[1]
A549 (Lung)5.26[1]
MCF-7 (Breast)14.2[1]
HepG2 (Liver)6.02[1]
Kongeniod A HL-60 (Leukemia)0.47[10]
Kongeniod B HL-60 (Leukemia)0.58[10]
Kongeniod C HL-60 (Leukemia)1.27[10]
Amethystoidin A K562 (Leukemia)0.69 µg/ml[11]
Compound 16 (Eriocalyxin B derivative) A549 (Lung)0.33[7]
BGC-823 (Gastric)1.69[7]
HCT-116 (Colon)2.44[7]
Compound 18 (Eriocalyxin B derivative) A549 (Lung)0.56[7]
BGC-823 (Gastric)1.35[7]
HCT-116 (Colon)3.01[7]
Atractyligenin Derivative 24 HCT116 (Colon)5.35[12]
Atractyligenin Derivative 25 HCT116 (Colon)5.50[12]

Mechanisms of Action: Key Signaling Pathways

Ent-kaurane diterpenoids exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, cell cycle arrest, and inhibiting metastasis.[1][2][6] These cellular events are often triggered by the modulation of critical signaling pathways.

Apoptosis Induction

A common mechanism of action for ent-kaurane diterpenoids is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][2][13] Some compounds have been shown to induce apoptosis via the activation of caspase-8, suggesting the involvement of the death receptor pathway.[13] Furthermore, the generation of reactive oxygen species (ROS) can play a critical role in triggering apoptosis.[9][14]

cluster_0 ent-Kaurane Diterpenoids cluster_1 Cellular Response cluster_2 Apoptotic Pathway ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ROS ROS Generation ent-Kaurane Diterpenoids->ROS Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ent-Kaurane Diterpenoids->Bax_Bcl2 Caspase8 Caspase-8 Activation ent-Kaurane Diterpenoids->Caspase8 ROS->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids PI3K PI3K ent-Kaurane Diterpenoids->PI3K Inhibition beta_catenin β-catenin ent-Kaurane Diterpenoids->beta_catenin Inhibition MAPKK MAPKK ent-Kaurane Diterpenoids->MAPKK Modulation IKK IKK ent-Kaurane Diterpenoids->IKK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Wnt Wnt Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene Transcription Gene Transcription TCF_LEF->Gene Transcription MAPK MAPK (JNK, ERK) MAPKK->MAPK Apoptosis & Proliferation Apoptosis & Proliferation MAPK->Apoptosis & Proliferation NFkB NF-κB IKK->NFkB Anti-apoptotic Gene Expression Anti-apoptotic Gene Expression NFkB->Anti-apoptotic Gene Expression

References

A Comparative Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Other Diterpenoids from Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and other prominent diterpenoids isolated from Wedelia trilobata. The focus is on their cytotoxic and anti-inflammatory properties, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes existing data to offer insights into their potential as therapeutic agents.

Introduction to Wedelia trilobata Diterpenoids

Wedelia trilobata, a plant belonging to the Asteraceae family, is a rich source of various secondary metabolites, including a diverse array of ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities.[1] This guide focuses on a selection of these diterpenoids to highlight their individual characteristics and therapeutic potential. The primary compounds of interest are this compound, kaurenoic acid, and grandiflorenic acid. Additionally, wedelolactone, a well-studied coumestan (B1194414) from Wedelia species, is included for its potent and relevant anti-inflammatory activity.

Comparative Biological Activity

The following sections and tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of the selected compounds. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which should be considered when comparing the data.

Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference
ent-17-Hydroxykaur-15-en-19-oic acid*LNCaP (Prostate Cancer)55.3 (equivalent to 17.63 µg/mL)[2][3]
Grandiflorenic acidData not available in µMNot specified[4]
Kaurenoic acidVarious cancer cell linesActivity reported, but specific IC50 values vary widely depending on the cell line.

*Note: Data is for a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, as direct IC50 values for this compound were not available in the reviewed literature.

Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundAssayIC50 (µM)Reference
This compoundNO Production in RAW 264.7 cellsData not available
Grandiflorenic acidNO Production in RAW 264.7 cellsData not available
Kaurenoic acid and its derivativesNO Production in RAW 264.7 cells0.042 - 8.22[5]
WedelolactoneIL-6/STAT3 SignalingNot specified in µM

Signaling Pathways

The biological activities of these diterpenoids are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathways

Several diterpenoids from Wedelia trilobata have been shown to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[1] Another compound isolated from the plant, trilobolide-6-O-isobutyrate, has been shown to inhibit the JAK/STAT3 signaling pathway.[6]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88/TRAF6 p38_JNK_ERK MAPKs (p38, JNK, ERK) TLR4->p38_JNK_ERK JAK JAK TLR4->JAK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38_JNK_ERK->Gene AP-1 activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_n STAT3 STAT3->STAT3_n Dimerization & Translocation NFκB_n->Gene STAT3_n->Gene Diterpenoids Wedelia Diterpenoids (e.g., Kaurenoic Acid) Diterpenoids->NFκB Inhibit Activation Diterpenoids->p38_JNK_ERK Inhibit Phosphorylation Diterpenoids2 Wedelia Diterpenoids (e.g., Trilobolide-6-O-isobutyrate) Diterpenoids2->JAK Inhibit

Caption: General anti-inflammatory signaling pathways modulated by Wedelia trilobata diterpenoids.

Cytotoxicity-Related Signaling Pathways

Grandiflorenic acid has been shown to induce cell death in cancer cells through the induction of apoptosis and autophagy.[4]

cytotoxicity_pathway cluster_compound Compound cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_autophagy Autophagy GFA Grandiflorenic Acid Bax Bax GFA->Bax Bcl2 Bcl-2 GFA->Bcl2 Inhibits Autophagosome Autophagosome Formation GFA->Autophagosome Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibits Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy Autophagosome->Autophagy

Caption: Simplified overview of apoptosis and autophagy pathways induced by Grandiflorenic Acid.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

mtt_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of diterpenoids B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or various cancer cell lines) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds (this compound or other diterpenoids) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Workflow:

griess_workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with diterpenoids B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Measure absorbance at 540 nm G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in each sample and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.

Conclusion

The diterpenoids from Wedelia trilobata, including this compound, kaurenoic acid, and grandiflorenic acid, demonstrate significant potential as cytotoxic and anti-inflammatory agents. Their mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT, as well as the induction of apoptosis and autophagy. While the available data provides a strong foundation for their therapeutic potential, further head-to-head comparative studies are necessary to fully elucidate their relative potencies and select the most promising candidates for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.

References

Illuminating the Molecular Targets of Ent-kaurane Diterpenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular targets of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and related ent-kaurane diterpenoids. While specific molecular target data for this compound is limited, extensive research on structurally similar compounds, such as Oridonin (B1677485) and Eriocalyxin B, offers valuable insights into the potential mechanisms of action for this class of natural products.

This compound, a natural product isolated from Wedelia trilobata, has demonstrated cytotoxic activity against a range of cancer cell lines. However, its direct molecular targets remain largely uncharacterized. This guide leverages the wealth of data available for the broader ent-kaurane diterpenoid family to infer potential mechanisms and provide a framework for future investigation.

Comparative Analysis of Molecular Targets

To provide a clear comparison, this section details the known molecular targets and associated bioactivities of two well-studied ent-kaurane diterpenoids, Oridonin and Eriocalyxin B. These compounds share the core ent-kaurane scaffold and are known to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

CompoundMolecular TargetAssay TypeIC50 ValueCell Line/SystemReference
Oridonin STAT3In vitro binding--[1]
PI3K/AktWestern Blot-HCC-1806[2]
NF-κB (p65)EMSA~5 µM-[1]
Apoptosis InductionSRB assay0.39 µM (K562), 1.39 µM (BEL-7402)K562, BEL-7402[2]
Cell Cycle Arrest (G2/M)Flow Cytometry-BEL-7402[2]
Eriocalyxin B NF-κB (p50)Activity-based probe profiling-SMMC-7721[3]
STAT3In vitro binding--[4]
VEGFR-2Kinase assay--[5]
Apoptosis InductionMTT assay-Various[6]

Table 1: Comparison of Molecular Targets and IC50 Values for Oridonin and Eriocalyxin B. This table summarizes the key molecular targets, assay types used for their determination, and the corresponding half-maximal inhibitory concentrations (IC50) for Oridonin and Eriocalyxin B in various cancer cell lines and in vitro systems.

Key Signaling Pathways Modulated by Ent-kaurane Diterpenoids

The anticancer activity of ent-kaurane diterpenoids is largely attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the primary pathways targeted by these compounds.

G Apoptosis Induction Pathway Ent-kaurane Diterpenoids Ent-kaurane Diterpenoids Bcl2 Bcl-2 Ent-kaurane Diterpenoids->Bcl2 Inhibition Bax Bax Ent-kaurane Diterpenoids->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis Induction Pathway. Ent-kaurane diterpenoids can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

G NF-κB Signaling Pathway Inhibition Ent-kaurane Diterpenoids Ent-kaurane Diterpenoids IKK IKK Ent-kaurane Diterpenoids->IKK Inhibition NFkB NF-κB (p65/p50) Ent-kaurane Diterpenoids->NFkB Direct Inhibition (e.g., Eriocalyxin B) IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) NFkB->Gene_Transcription Activates

Figure 2: NF-κB Signaling Pathway Inhibition. Ent-kaurane diterpenoids can inhibit the NF-κB pathway by preventing the degradation of IκB or by directly targeting the NF-κB subunits, thereby blocking their nuclear translocation and transcriptional activity.

Experimental Protocols

To facilitate further research and validation of the molecular targets of this compound, detailed protocols for key experimental assays are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test compound for a specified duration.

    • Include a positive control (e.g., TNF-α) to stimulate NF-κB activity and a vehicle control.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition relative to the positive control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells and lyse them in a chilled lysis buffer.

  • Assay Reaction:

    • In a 96-well plate, combine the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm using a microplate reader.

    • For a fluorometric assay (AMC substrate), measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to detect the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Protein Extraction and Quantification:

    • Lyse compound-treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control.

Conclusion

While the direct molecular targets of this compound require further elucidation, the extensive research on related ent-kaurane diterpenoids like Oridonin and Eriocalyxin B provides a strong foundation for understanding its potential anticancer mechanisms. The evidence strongly suggests that this class of compounds exerts its therapeutic effects by modulating key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate and confirm the molecular targets of this compound, thereby paving the way for its potential development as a novel anticancer agent.

References

A Comparative Analysis of the Cytotoxic Effects of ent-Kaurene Diterpenoids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and mechanistic effects of ent-kaurene (B36324) diterpenoids, a class of natural products, on various cancer cell lines. While direct comprehensive data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is limited, this guide draws upon available data for this compound and its close structural analogs to provide a valuable resource for researchers in oncology and natural product chemistry. This compound has been isolated from Wedelia trilobata and belongs to the larger family of ent-kaurane diterpenoids, many of which have demonstrated significant anti-cancer properties[1][2][3][4].

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of several ent-kaurene diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: Comparative Cytotoxicity (IC50) of ent-Kaurene Diterpenoids on Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaPProstate Cancer17.63 µg/mL[5]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1, HT29, HCT116, SW480, SW620, MCF-7Prostate, Colon, Breast Cancer6-50 µg/mL[6][7]
Rabdosin BHepG2Liver Cancer4.8[8][9][10][11]
GLC-82Lung Cancer6.5[8][9][10][11]
HL-60Leukemia3.2[8][9][10][11]
OridoninHepG2Liver Cancer10.2[8][9][10][11]
GLC-82Lung Cancer12.4[8][9][10][11]
HL-60Leukemia8.9[8][9][10][11]
EpinodosinHepG2Liver Cancer15.6[8][9][10][11]
GLC-82Lung Cancer18.3[8][9][10][11]
HL-60Leukemia11.7[8][9][10][11]
RabdosinateHepG2Liver Cancer12.9[8][9][10][11]
GLC-82Lung Cancer15.1[8][9][10][11]
HL-60Leukemia10.5[8][9][10][11]
LasiokaurinHepG2Liver Cancer21.4[8][9][10][11]
GLC-82Lung Cancer25.8[8][9][10][11]
HL-60Leukemia17.6[8][9][10][11]
EpinodosinolHepG2Liver Cancer54.2[8][9][10][11]
GLC-82Lung Cancer61.7[8][9][10][11]
HL-60Leukemia43.9[8][9][10][11]
ent-kaurenoic acidMDA-MB-231Breast CancerNot specified[12]
MCF-10ANon-tumorigenic Breast EpithelialLess toxic than to MDA-MB-231[12]

Note: Conversion of µg/mL to µM requires the molecular weight of the specific compound.

Mechanisms of Action: Signaling Pathway Modulation

Research into the mechanisms of action of ent-kaurene diterpenoids has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Notably, the NF-κB and MAPK pathways have been identified as significant targets.

The anti-inflammatory action of many terpenes is attributed to the inhibition of the nuclear factor kappa B (NF-κB) pathway[13]. Ent-kaurene diterpenes have been shown to inhibit NF-κB activation, which in turn can suppress the expression of genes involved in cell survival and proliferation[13][14]. Furthermore, these compounds can also modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as ERK, p38, and JNK, which are crucial for signal transduction from the cell surface to the nucleus[13][14]. The simultaneous suppression of the MAPK and NF-κB pathways has been shown to have a robust therapeutic potential in cancer[15].

G Figure 1: Generalized Signaling Pathway ext_stim External Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptors ext_stim->receptor mapk_pathway MAPK Pathway (ERK, p38, JNK) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway proliferation Cell Proliferation & Survival mapk_pathway->proliferation nfkb_pathway->proliferation inflammation Inflammation nfkb_pathway->inflammation kaurene ent-Kaurene Diterpenoids kaurene->mapk_pathway Modulates kaurene->nfkb_pathway Inhibits apoptosis Apoptosis

Figure 1: Generalized Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of natural product cytotoxicity.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the ent-kaurene diterpenoid (or vehicle control) and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment with the compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p65, IκBα, p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Figure 2: Experimental Workflow start Start cell_culture Cell Culture (e.g., HepG2, MCF-7) start->cell_culture treatment Treatment with ent-Kaurene Diterpenoid cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT / SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis mechanism Mechanistic Studies (Western Blot) treatment->mechanism data_analysis Data Analysis (IC50, Protein Levels) cytotoxicity->data_analysis apoptosis->data_analysis mechanism->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow

Conclusion and Future Directions

The available evidence strongly suggests that ent-kaurene diterpenoids, as a class, possess significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action appears to involve the modulation of critical signaling pathways such as NF-κB and MAPK. While data on this compound is currently sparse, its structural similarity to other cytotoxic ent-kaurene diterpenoids indicates that it is a promising candidate for further investigation.

Future research should focus on:

  • A comprehensive evaluation of the cytotoxic profile of this compound across a broader panel of cancer cell lines, including drug-resistant variants.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.

Such studies will be crucial in determining the therapeutic potential of this and other related natural products in the development of novel anti-cancer agents.

References

Unveiling the Cytotoxic Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration. This guide provides a comparative analysis of the cytotoxic properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid family, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and related ent-kaurane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation(s)
This compoundLNCaPProstate Cancer17.63[1]
This compound22Rv1Prostate Cancer6 - 50
This compoundHT29Colon Cancer6 - 50
This compoundHCT116Colon Cancer6 - 50
This compoundSW480Colon Cancer6 - 50
This compoundSW620Colon Cancer6 - 50
This compoundMCF-7Breast Cancer6 - 50

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cells of interest

  • Culture medium

  • This compound (and other test compounds)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength between 490 and 530 nm using a microplate reader.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cells of interest

  • Culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Add different concentrations of the test compound to the wells and incubate for the desired time.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[2]

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action of ent-kaurane diterpenoids, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation assay_step Perform Assay (e.g., SRB, MTT) incubation->assay_step read_plate Read Absorbance assay_step->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of a test compound.

Ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound ent-kaurane diterpenoid Bcl2 Bcl-2 (anti-apoptotic) compound->Bcl2 inhibits Bax Bax (pro-apoptotic) compound->Bax activates Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c promotes Caspase9 Caspase-9 (initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Furthermore, some ent-kaurane diterpenoids have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[3][4][5][6]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound ent-kaurane diterpenoid IKK IKK compound->IKK inhibits IkappaB IκB IKK->IkappaB phosphorylates (leading to degradation) NFkB NF-κB NFkB_IkappaB NF-κB-IκB complex NFkB_n NF-κB NFkB->NFkB_n translocation Gene_expression Target Gene Expression (e.g., anti-apoptotic, proliferation) NFkB_n->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Conclusion

This compound and related ent-kaurane diterpenoids demonstrate significant cytotoxic activity against a range of cancer cell lines. The data presented, along with standardized experimental protocols, provide a foundation for further investigation into the therapeutic potential of this class of natural products. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, highlights their promise as leads for the development of novel anticancer drugs. Further preclinical and clinical studies are warranted to fully assess their efficacy and safety.

References

Assessing the Selectivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-cancer potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid family of natural products. Due to the limited availability of direct comparative data on its selectivity for cancer cells versus normal cells, this document summarizes the existing cytotoxicity data for the target compound and presents a comparative analysis with other structurally related ent-kaurane diterpenoids for which selectivity has been evaluated. The guide includes detailed experimental protocols and visual representations of the key signaling pathways and experimental workflows.

Executive Summary

ent-Kaurane diterpenoids are a class of natural compounds that have garnered significant interest for their potential as anti-cancer agents. While this compound has demonstrated cytotoxic activity against various cancer cell lines, a comprehensive assessment of its selectivity is hindered by the lack of published data on its effects on non-cancerous cells. This guide addresses this gap by presenting available data for the target compound alongside a comparative analysis of related diterpenoids, offering insights into the potential therapeutic window of this class of molecules. The primary mechanisms of action for ent-kaurane diterpenoids involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Data Presentation: Cytotoxicity of ent-Kaurane Diterpenoids

The following tables summarize the cytotoxic activity (IC50 values) of this compound and other relevant ent-kaurane diterpenoids against various human cancer and non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line, is provided where data is available. An SI value greater than 1 indicates a degree of selective cytotoxicity towards cancer cells.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
22Rv1Prostate6 - 50[1]
LNCaPProstate6 - 50[1]
HT29Colon6 - 50[1]
HCT116Colon6 - 50[1]
SW480Colon6 - 50[1]
SW620Colon6 - 50[1]
MCF-7Breast6 - 50[1]

Note: A specific IC50 value for each cell line was not provided in the source material, but a range of effective concentrations was indicated.

Table 2: Comparative Cytotoxicity and Selectivity of Other ent-Kaurane Diterpenoids

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Reference
Compound 16 HepG2 (Liver)0.33L6 (Rat Myoblast)53.15161.06[2]
NSCLC-H292 (Lung)1.6931.45[2]
SNU-1040 (Colon)2.4421.78[2]
Compound 18 HepG2 (Liver)0.56L6 (Rat Myoblast)71.79128.20[2]
NSCLC-H292 (Lung)1.3553.18[2]
SNU-1040 (Colon)3.0123.85[2]
ent-kaurenoic acidMDA-MB-231 (Breast)27.3MCF-10A (Non-tumorigenic breast epithelial)>250>9.16[3]

Note: Compounds 16 and 18 are synthetic derivatives of an ent-kaurane diterpenoid.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., PBS containing propidium (B1200493) iodide (PI) and RNase A for cell cycle analysis; Annexin V-FITC and PI for apoptosis analysis)

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anti-cancer effects of ent-kaurane diterpenoids.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cancer and Normal Cells (96-well plate) treat Treat with ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Values calculate->ic50 si Calculate Selectivity Index (SI) ic50->si

Caption: Experimental Workflow for Assessing Cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway compound ent-kaurane diterpenoid bcl2 Bcl-2 Family Regulation compound->bcl2 modulates bax Bax/Bak Activation bcl2->bax inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Mitochondrial Apoptosis Pathway.

cell_cycle_arrest cluster_g2m G2/M Phase Arrest compound ent-kaurane diterpenoid p21 p21 Upregulation compound->p21 cdk1_cyclinB CDK1/Cyclin B1 Complex p21->cdk1_cyclinB inhibits g2_m_transition G2 to M Transition cdk1_cyclinB->g2_m_transition promotes mitosis Mitosis g2_m_transition->mitosis

References

A Comparative Benchmarking Guide: ent-kaurane Diterpenoids Versus Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the anticancer properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. This guide, therefore, focuses on a structurally related and well-researched ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F) , as a representative of this class of compounds. The following sections benchmark 5F against established anticancer agents: Cisplatin (B142131), Doxorubicin, and Paclitaxel.

This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the cytotoxic and mechanistic properties of 5F in relation to standard chemotherapeutic drugs. The data presented is collated from various preclinical studies.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and the benchmark anticancer agents against various human cancer cell lines.

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, drug exposure time, assay type). The data below is for comparative purposes and is derived from multiple sources.

Table 1: IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Exposure Time (h)
CNE-2ZNasopharyngeal CarcinomaNot explicitly stated, but dose-dependent inhibition observed from 5-80 µg/mL-24, 48, 72
A549Lung CancerNot explicitly stated, but dose-dependent inhibition observed from 10-80 µg/mL-24, 48, 72
SGC7901Gastric CancerNot explicitly stated, but dose-dependent inhibition observed-24, 48, 72
Laryngeal Cancer CellsLaryngeal CancerDose-dependent cell death observed-Not Specified

Table 2: IC50 Values of Benchmark Anticancer Agents

AgentCell LineCancer TypeIC50 (µM)Exposure Time (h)
Cisplatin A549Lung Cancer7.49 ± 0.16[1]48
HeLaCervical Cancer> 20[2]24
MCF-7Breast Cancer> 20[2]24
HepG2Liver Cancer12.18 ± 1.89[2]24
Doxorubicin A549Lung Cancer> 20[2]24
HeLaCervical Cancer2.92 ± 0.57[2]24
MCF-7Breast Cancer2.50 ± 1.76[2]24
HepG2Liver Cancer12.18 ± 1.89[2]24
Paclitaxel A549Lung Cancer0.027 (median)120
HeLaCervical Cancer0.0025 - 0.007524
MCF-7Breast Cancer0.0025 - 0.007524
Ovarian Carcinoma LinesOvarian Cancer0.0004 - 0.0034Not Specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and benchmark agents are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5F) or benchmark drug and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection by Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization or scraping.

    • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

    • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of ent-kaurane diterpenoids and their evaluation.

cluster_workflow Experimental Workflow for Anticancer Drug Screening start Cancer Cell Lines treatment Treat with Test Compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 mtt->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism cluster_pathway Apoptotic Pathway Induced by ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) 5F 5F NFkB NF-κB (p65) 5F->NFkB Inhibits IkB IκBα 5F->IkB Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 5F->Bcl2 Downregulates NFkB->Bcl2 Promotes IkB->NFkB Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosis Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_benchmark Mechanisms of Action of Benchmark Anticancer Agents cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Cisplatin_MOA Forms DNA adducts and cross-links DNA_Damage Inhibits DNA replication and transcription Cisplatin_MOA->DNA_Damage Apoptosis_Cisplatin Induces Apoptosis DNA_Damage->Apoptosis_Cisplatin Doxorubicin_MOA Intercalates into DNA Topo_II_Inhibition Inhibits Topoisomerase II Doxorubicin_MOA->Topo_II_Inhibition ROS_Generation Generates Reactive Oxygen Species Doxorubicin_MOA->ROS_Generation Apoptosis_Doxorubicin Induces Apoptosis Topo_II_Inhibition->Apoptosis_Doxorubicin ROS_Generation->Apoptosis_Doxorubicin Paclitaxel_MOA Stabilizes microtubules Mitotic_Arrest Causes G2/M cell cycle arrest Paclitaxel_MOA->Mitotic_Arrest Apoptosis_Paclitaxel Induces Apoptosis Mitotic_Arrest->Apoptosis_Paclitaxel

References

Safety Operating Guide

Safe Disposal of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Pre-Disposal Considerations & Waste Minimization

Before beginning any experimental work that will generate waste, it is crucial to have a disposal plan in place.

  • Protocol Review: Carefully review experimental protocols to use ent-17-Hydroxykaura-9(11),15-dien-19-oic acid efficiently and minimize excess.

  • Microscale Experiments: Whenever possible, conduct experiments on a microscale to reduce the volume of waste generated.

  • Avoid Stockpiling: Do not accumulate large quantities of unwanted chemicals. Schedule regular waste pick-ups to manage inventory effectively.[1]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.

PPE CategorySpecific Requirements
Eye Protection ANSI-approved safety glasses or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

III. Step-by-Step Disposal Procedure

Follow these steps meticulously to ensure the safe containment and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Dispose of solid this compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated solid chemical waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a dedicated liquid hazardous waste container.

  • Compatibility: Do not mix this compound with incompatible waste streams. As a general rule, segregate organic and inorganic waste, and do not mix acids with bases.[2]

Step 2: Containerization

The choice and handling of waste containers are crucial for safety.

  • Container Type: Use a chemically compatible container with a leak-proof, screw-on cap.[3] Plastic bottles are often preferred over glass to minimize the risk of breakage.

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks.

  • Filling Level: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[2]

  • Closure: Keep the waste container securely closed except when adding waste.[3][4]

  • Cleanliness: The exterior of the waste container must be clean and free of contamination.[2]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.[4][5]

  • Chemical Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][5]

  • Mixtures: For solutions, list all constituents and their approximate concentrations.[2]

  • Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[5]

Step 4: Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Designated Area: Store the waste container in a designated hazardous waste storage area within the laboratory.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the primary container.[3] This will contain any potential leaks or spills.

  • Segregation: Store incompatible waste streams separately.

Step 5: Disposal Request

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests.

IV. Disposal of Empty Containers

Empty containers that held this compound must also be handled properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[4]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4]

  • Container Disposal: After triple rinsing and air-drying, remove or deface the original label. The container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_solid Is the waste solid or a contaminated consumable? start->is_solid solid_waste Place in a designated solid chemical waste container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No label_container Label container with: - 'Hazardous Waste' - Full chemical name(s) and concentrations - PI name and lab location - Date solid_waste->label_container liquid_waste Place in a designated liquid chemical waste container. is_liquid->liquid_waste Yes liquid_waste->label_container store_safely Store in a designated area with secondary containment. label_container->store_safely request_pickup Contact EHS for waste pickup. store_safely->request_pickup

References

Personal protective equipment for handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the known biological activities of the broader class of ent-kaurene (B36324) diterpenoids and general best practices for handling powdered, bioactive organic acids in a laboratory setting. Many ent-kaurene diterpenoids have demonstrated significant biological effects, including cytotoxicity against various cell lines, and therefore this compound should be handled with appropriate caution to minimize exposure.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the primary barrier against exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryRecommended EquipmentPurpose
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects eyes from airborne powder particles and accidental splashes of solutions.
Face shield (in addition to goggles).Recommended when handling larger quantities (>1g) of powder or when there is a significant risk of splashing.
Hand Protection Nitrile rubber gloves.[6]Prevents direct skin contact. Check for perforations before use and change gloves immediately if contaminated or every two hours.[5]
Double-gloving.Recommended when handling the pure powder or concentrated solutions, especially if the compound is determined to be highly potent.[7]
Body Protection Fully-fastened laboratory coat with long sleeves.[6]Protects skin and clothing from contamination.
Chemical-resistant apron.Recommended when working with larger volumes of solutions to provide an additional layer of protection against spills.
Respiratory Protection Not generally required for small quantities handled in a fume hood.An N95 respirator may be considered if weighing powder outside of a ventilated enclosure, though this practice is discouraged.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of the powdered form of this compound should occur within a certified chemical fume hood to minimize inhalation risk.

  • Preparation and Designated Area:

    • Designate a specific area within a chemical fume hood for handling the compound.[5][7]

    • Cover the work surface with disposable, plastic-backed absorbent bench paper.[5][9]

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) within the fume hood before starting.

  • Weighing the Compound (Tare Method Recommended):

    • Place a labeled, sealable container (e.g., a vial with a cap) on the balance and tare it.[7]

    • Transfer the container to the fume hood.

    • Carefully transfer the desired amount of this compound powder into the container using a clean spatula. Avoid creating dust.

    • Securely cap the container.

    • Remove the capped container from the fume hood and weigh it on the balance to determine the exact mass.

    • Return the container to the fume hood for dissolution or further manipulation.[7]

  • Dissolution:

    • In the fume hood, add the desired solvent to the container with the powder.

    • Ensure the solvent is compatible with the compound (e.g., DMSO, ethanol, or other organic solvents).

    • Cap and mix gently (vortex or sonicate if necessary) until fully dissolved.

  • Post-Handling and Decontamination:

    • Wipe down all surfaces within the designated area with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.[7]

    • Clean all non-disposable equipment used.

    • Dispose of all contaminated disposable items (weigh boats, gloves, bench paper) in the appropriate solid waste container.

  • Personal Hygiene:

    • After completing the work and removing PPE, wash hands thoroughly with soap and water.[6]

    • Do not wear gloves outside of the laboratory area to prevent the spread of contamination.[10]

Disposal Plan

Proper waste segregation is essential for safety and environmental compliance.

  • Solid Waste:

    • All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, contaminated vials) should be collected in a clearly labeled, sealed plastic bag or container designated for "Hazardous Chemical Waste."

  • Liquid Waste:

    • Since this compound is a non-halogenated organic compound, unused solutions and solvent rinses should be disposed of in a designated "Non-Halogenated Organic Waste" container.[1][2][11][12]

    • Do not dispose of organic solvents or solutions containing this compound down the drain.[1]

    • Ensure the waste container is properly labeled and kept closed when not in use.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

G Handling Workflow for Bioactive Powders cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area Designate Area in Fume Hood don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_powder Weigh Powder (Tare Method) gather_materials->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart illustrating the procedural steps for safely handling bioactive powders.

G Exposure Control Hierarchy cluster_hazard Hazard eng_controls Engineering Controls (Fume Hood) admin_controls Administrative Controls (SOPs, Designated Area, Training) eng_controls->admin_controls Primary Barrier ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe Secondary Measures hazard Bioactive Powder (Inhalation/Contact Risk) hazard->eng_controls Mitigated by hazard->admin_controls hazard->ppe

Caption: Logical relationship of safety controls for mitigating exposure to hazardous compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.